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  • Product: Enalapril N-Glucuronide

Core Science & Biosynthesis

Foundational

Technical Guide: Enalapril N-Glucuronide Characterization and Analysis

The following technical guide details the chemical structure, molecular properties, and analytical characterization of Enalapril N-Glucuronide . [1] Executive Summary Enalapril N-glucuronide is a Phase II metabolite and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular properties, and analytical characterization of Enalapril N-Glucuronide .

[1]

Executive Summary

Enalapril N-glucuronide is a Phase II metabolite and process impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril.[1][2] Unlike its active metabolite Enalaprilat, which results from hydrolysis, the N-glucuronide results from the conjugation of glucuronic acid to the secondary amine of the alanyl moiety.[1] This compound serves as a critical reference standard in stability studies, impurity profiling, and pharmacokinetic (PK) assessments to ensure regulatory compliance (ICH Q3B).[1]

Chemical Identity & Properties

Core Chemical Data

The following data defines the specific N-glucuronide conjugate of the parent prodrug, Enalapril.

PropertySpecification
Chemical Name Enalapril N-β-D-Glucuronide
IUPAC Name (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Molecular Formula C₂₆H₃₆N₂O₁₁
Molecular Weight 552.58 g/mol
Monoisotopic Mass 552.2319 Da
Appearance White to Off-white Solid
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
pKa ~3.0 (Carboxylic acid of glucuronide), ~5.5 (Proline COOH)
Structural Connectivity

Enalapril contains a secondary amine within its internal alanyl-proline backbone.[1] N-glucuronidation occurs at this nucleophilic nitrogen atom.[1] This distinguishes it from Enalaprilat N-glucuronide (formed after ester hydrolysis) or potential O-glucuronides (formed at the terminal carboxyl group).[1]

Structural Components:

  • Aglycone: Enalapril (Ethyl ester intact).[1][3]

  • Conjugate: β-D-Glucuronic acid.

  • Linkage: N-glycosidic bond between the anomeric carbon (C1) of glucuronic acid and the secondary amine nitrogen of Enalapril.[1]

Metabolic & Degradation Pathways

Understanding the origin of Enalapril N-glucuronide is vital for distinguishing metabolic clearance from chemical degradation.[1]

Biological Formation (Metabolism)

In vivo, Enalapril is primarily hydrolyzed by hepatic carboxylesterases (CES1) to Enalaprilat.[1] However, direct glucuronidation of the parent Enalapril by UDP-glucuronosyltransferases (UGTs) constitutes a minor clearance pathway.[1]

Chemical Formation (Degradation)

In pharmaceutical formulations, Enalapril can react with reducing sugars (excipients like lactose) via the Maillard reaction, but N-glucuronide specifically requires glucuronic acid.[1] It is more commonly synthesized as a reference standard to track Phase II metabolites in plasma samples.[1]

Pathway Visualization

The following diagram illustrates the divergence between bioactivation (Enalaprilat) and conjugation (N-Glucuronide).[1]

EnalaprilMetabolism Enalapril Enalapril (Prodrug) C20H28N2O5 MW: 376.45 Enalaprilat Enalaprilat (Active) Hydrolysis Product MW: 348.4 Enalapril->Enalaprilat Hydrolysis (CES1) Enalapril_N_Gluc Enalapril N-Glucuronide Phase II Metabolite MW: 552.58 Enalapril->Enalapril_N_Gluc N-Glucuronidation (UGT) Enalaprilat_N_Gluc Enalaprilat N-Glucuronide Secondary Metabolite Enalaprilat->Enalaprilat_N_Gluc N-Glucuronidation

Figure 1: Metabolic divergence of Enalapril showing the direct N-glucuronidation pathway versus the hydrolytic activation pathway.[1]

Analytical Methodology: LC-MS/MS Quantification

The detection of Enalapril N-glucuronide requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and potential thermal instability (source fragmentation).[1]

Sample Preparation Protocol

Objective: Isolate Enalapril N-glucuronide from human plasma while preventing in-source hydrolysis back to the parent drug.[1]

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (Enalapril-d5).

    • Rationale: ACN precipitates proteins effectively while maintaining the solubility of polar glucuronides.[1]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

  • Dilution: Dilute 1:1 with 0.1% Formic Acid in Water.

    • Critical Control: Do not evaporate to dryness using high heat, as acyl/N-glucuronides can degrade.[1] Direct injection of diluted supernatant is preferred for stability.[1]

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1] Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm). The T3 bonding is superior for retaining polar glucuronides.[1]

Mobile Phases:

  • A: 0.1% Formic Acid in Water.[1][4]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-0.5 min: 5% B (Isocratic hold for polar retention)[1]

  • 0.5-3.0 min: 5% → 95% B[1]

  • 3.0-4.0 min: 95% B (Wash)[1]

  • 4.0-4.1 min: 95% → 5% B[1]

  • 4.1-5.0 min: 5% B (Re-equilibration)[1]

Mass Spectrometry Transitions (MRM)

The N-glucuronide is detected in Positive Electrospray Ionization (ESI+) mode.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Enalapril N-Glucuronide 553.3 [M+H]⁺377.2 25Neutral loss of Glucuronic Acid (-176 Da)
Enalapril N-Glucuronide 553.3 [M+H]⁺234.1 40Fragmentation of Enalapril backbone
Enalapril (Parent) 377.2 [M+H]⁺234.130Primary Quantifier
Analytical Workflow Diagram

LCMS_Workflow Start Plasma Sample (50 µL) Precipitation Protein Precipitation (ACN + IS, 1:3 ratio) Start->Precipitation Add Solvent Centrifugation Centrifugation 10,000g, 4°C, 10 min Precipitation->Centrifugation Vortex Dilution Dilution 1:1 (0.1% Formic Acid) Centrifugation->Dilution Supernatant LC_Separation LC Separation (HSS T3 Column) Dilution->LC_Separation Inject MS_Detection MS/MS Detection (MRM 553 -> 377) LC_Separation->MS_Detection ESI+

Figure 2: Optimized sample preparation and detection workflow for labile N-glucuronide metabolites.

Synthesis & Reference Standards

For research and validation, Enalapril N-glucuronide is typically obtained via custom synthesis or enzymatic generation, as it is not a standard pharmacopeial reagent in all jurisdictions.[1]

Enzymatic Synthesis (Biomimetic)

This method is preferred for generating small quantities for metabolite identification.[1]

  • Reagents: Enalapril Maleate, UDP-Glucuronic Acid (UDPGA), Recombinant UGT1A1/UGT1A9 or Human Liver Microsomes (HLM).[1][2]

  • Protocol: Incubate Enalapril (50 µM) with HLM (1 mg/mL) and UDPGA (2 mM) in Tris-HCl buffer (pH 7.4) with MgCl₂ (5 mM) at 37°C for 60-120 minutes.

  • Purification: Quench with ACN, centrifuge, and isolate via semi-preparative HPLC.

Chemical Synthesis[1]
  • Route: Reaction of Enalapril benzyl ester (to protect the carboxyl) with acetobromo-α-D-glucuronic acid methyl ester, followed by deprotection (hydrogenation/hydrolysis).[1]

  • Availability: Commercial standards are available from specialized impurity vendors (e.g., Boc Sciences, Toronto Research Chemicals) with purity >95%.[1]

References

  • Axios Research. (n.d.).[1] Enalaprilat N-Glucuronide and Enalapril N-Glucuronide Reference Standards. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020).[1] Validated LC-MS/MS method for the simultaneous determination of enalapril maleate and metabolites. PubMed.[1] Retrieved from [Link]

  • DrugBank. (n.d.).[1] Enalapril Metabolism and Pathways. Retrieved from [Link][1]

Sources

Exploratory

Structural & Functional Divergence: Enalapril N-glucuronide vs. Enalaprilat N-glucuronide

The following technical guide is structured to provide a rigorous, comparative analysis of Enalapril N-glucuronide and Enalaprilat N-glucuronide. It is designed for researchers requiring actionable insights into the stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, comparative analysis of Enalapril N-glucuronide and Enalaprilat N-glucuronide. It is designed for researchers requiring actionable insights into the structural elucidation, metabolic pathways, and analytical differentiation of these conjugates.

[1][2][3]

Executive Technical Synthesis

Enalapril is a prodrug designed to improve oral bioavailability, while Enalaprilat is its active dicarboxylic acid metabolite responsible for ACE inhibition.[1] Both compounds undergo phase II metabolism to form N-glucuronides .[][][1][4]

The definitive structural difference lies in the distal phenylpropyl moiety :

  • Enalapril N-glucuronide retains the ethyl ester functional group (

    
    ).[][][1]
    
  • Enalaprilat N-glucuronide possesses a free carboxylic acid (

    
    ) at the homologous position.[][][1]
    

This single modification dictates significant shifts in lipophilicity (


), ionization states, and chromatographic retention, necessitating distinct analytical strategies for separation and quantification.

Structural Elucidation & Physicochemical Properties[1][2][5]

The Core Scaffold & Conjugation Site

Both conjugates share a core dipeptide backbone derived from L-alanyl-L-proline.[][][1] The


-glucuronidation occurs at the secondary amine  of the central alanine residue, not the proline nitrogen (which is part of a tertiary amide bond and sterically/electronically less favorable).
FeatureEnalapril N-glucuronideEnalaprilat N-glucuronide
Parent Compound Enalapril (Prodrug)Enalaprilat (Active Metabolite)
Molecular Formula


Molecular Weight ~552.58 Da~524.53 Da
Mass Difference +28.05 Da (Ethyl vs. H)Reference
Key Functional Group Ethyl Ester (on phenylpropyl chain)Carboxylic Acid (on phenylpropyl chain)
Glucuronidation Site Secondary Amine (

)
Secondary Amine (

)
Polarity Moderately PolarHighly Polar (Amphoteric/Zwitterionic)
Structural Visualization (DOT)

The following diagram illustrates the chemical topology and the specific site of glucuronidation.

Structures cluster_backbone Shared Core Structure Enalapril_N_Gluc Enalapril N-glucuronide (Ethyl Ester Present) Enalaprilat_N_Gluc Enalaprilat N-glucuronide (Free Acid Present) Glucuronic_Acid Glucuronic Acid Moiety Core L-Alanyl-L-Proline Backbone (Central Secondary Amine) Glucuronic_Acid->Core N-linkage (Beta) Core->Enalapril_N_Gluc R = Ethyl Ester (More Lipophilic) Core->Enalaprilat_N_Gluc R = Carboxylic Acid (More Hydrophilic)

Caption: Structural divergence of Enalapril and Enalaprilat N-glucuronides sharing a common N-conjugation site.[][][1]

Metabolic Pathway & Causality[1][2][3]

Understanding the origin of these metabolites is critical for interpreting pharmacokinetic data. Enalaprilat N-glucuronide can be formed via two distinct pathways, creating a "metabolic grid."

  • Sequential Metabolism: Enalapril

    
     Enalaprilat (Hydrolysis) 
    
    
    
    Enalaprilat N-glucuronide.[][][1]
  • Direct Glucuronidation (Minor): Enalapril

    
     Enalapril N-glucuronide.[][][1]
    
    • Note: Enalapril N-glucuronide can theoretically be hydrolyzed to Enalaprilat N-glucuronide, though systemic esterase activity usually prioritizes the unconjugated drug.[][][1]

Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Di-acid) Enalapril->Enalaprilat CES1 (Liver) Hydrolysis (-Et) Enal_Gluc Enalapril N-glucuronide Enalapril->Enal_Gluc UGT Enzymes (Direct Glucuronidation) Enalat_Gluc Enalaprilat N-glucuronide Enalaprilat->Enalat_Gluc UGT Enzymes (Major Pathway) Enal_Gluc->Enalat_Gluc Esterases (Theoretical)

Caption: Metabolic grid showing the formation of N-glucuronides via hydrolysis and conjugation pathways.

Analytical Differentiation Strategy

To rigorously distinguish these compounds, researchers must exploit the mass shift and the polarity difference introduced by the ethyl ester.

Mass Spectrometry (LC-MS/MS)

The presence of the ethyl group in Enalapril N-glucuronide results in a characteristic mass shift.[][][1]

ParameterEnalapril N-glucuronideEnalaprilat N-glucuronide
Precursor Ion

553.2 525.2
Primary Fragment m/z 377 (Loss of Glucuronide)m/z 349 (Loss of Glucuronide)
Secondary Fragment m/z 234 (Proline-containing)m/z 206 (Proline-containing)
Neutral Loss 176 Da (Glucuronic Acid)176 Da (Glucuronic Acid)

Expert Insight: The fragmentation pathway typically involves the cleavage of the


-glycosidic bond.[1] The daughter ions m/z 377 and m/z 349 correspond to the protonated aglycones (Enalapril and Enalaprilat, respectively).
Chromatographic Separation[1][3]
  • Enalapril N-glucuronide: More hydrophobic due to the ethyl ester.[][][1] Elutes later on Reverse Phase (C18) columns.[][][1]

  • Enalaprilat N-glucuronide: More polar (two free carboxylic acids).[][][1] Elutes earlier and may require high aqueous stability phases or HILIC for retention.

Experimental Protocols

Protocol A: In Vitro Enzymatic Synthesis (Microsomal Incubation)

Purpose: To biologically generate and isolate N-glucuronides for reference when synthetic standards are unavailable.[][][1]

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant UGTs (UGT1A1, UGT2B7).[][][1][4]

  • Substrate: Enalapril or Enalaprilat (100 µM).[][1]

  • Cofactor: UDP-glucuronic acid (UDPGA) (2-5 mM).[][][1]

  • Pore-forming agent: Alamethicin (25 µg/mg protein).[][][1]

Workflow:

  • Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 mins to permeabilize the microsomal membrane (crucial for glucuronidation efficiency).

  • Incubation: Mix buffer (

    
     Tris-HCl, pH 7.4, 
    
    
    
    ), substrate, and activated microsomes at 37°C.
  • Initiation: Add UDPGA to start the reaction.

  • Termination: After 60-120 mins, quench with ice-cold Acetonitrile (1:1 v/v) containing 1% Formic Acid.

  • Clarification: Centrifuge at 15,000 x g for 10 mins. Supernatant is ready for LC-MS/MS analysis.[][][1]

Validation Check:

  • Control A: Minus UDPGA (No glucuronide should form).[][1]

  • Control B: Heat-inactivated microsomes (Rules out non-enzymatic degradation).[][][1]

Protocol B: LC-MS/MS Differentiation Method

Purpose: Simultaneous quantification and separation.[][][1]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 (e.g., Acquity UPLC BEH C18,


, 

).[][][1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[1][5]

  • B: 0.1% Formic Acid in Acetonitrile.[1][6]

Gradient:

  • 0-1 min: 5% B (Isocratic hold for polar Enalaprilat-Gluc).[][][1]

  • 1-5 min: 5%

    
     60% B (Elution of Enalapril-Gluc).[][][1]
    
  • 5-7 min: 95% B (Wash).[][][1]

Technical Note on Stability: Unlike acyl glucuronides, which are reactive and can undergo rearrangement, N-glucuronides are generally stable at physiological pH.[][][1] However, avoid high pH (>9) during extraction to prevent hydrolysis of the ethyl ester in Enalapril N-glucuronide, which would artificially convert it to Enalaprilat N-glucuronide.[][][1]

References

  • BOC Sciences. Enalaprilat N-Glucuronide - Chemical Structure and Properties.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Enalaprilat.[1][][][1]

  • Danafar, H., & Hamidi, M. (2015).[][1][7] Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma.[][][1][7][8][9] Pharmaceutical and Biomedical Research.[5][7]

  • BenchChem. Application Notes and Protocols for the Pharmacokinetic Study of Enalaprilat N-Glucuronide.[][][1]

  • Drug Metabolism and Disposition. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.[1]

Sources

Foundational

Enalapril N-glucuronide CAS number and reference data

Identification, Metabolic Profiling, and Analytical Characterization Executive Summary This technical guide provides a comprehensive analysis of Enalapril N-glucuronide , a Phase II metabolic conjugate of the angiotensin...

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Metabolic Profiling, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of Enalapril N-glucuronide , a Phase II metabolic conjugate of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. While the primary metabolic pathway of Enalapril involves hydrolysis to the active metabolite Enalaprilat, direct N-glucuronidation of the parent prodrug represents a critical, albeit less dominant, clearance and impurity pathway.

This document is structured for researchers requiring precise physicochemical data, synthesis methodologies, and validated analytical protocols. It addresses the specific challenge of distinguishing the N-glucuronide (amine-linked) from the Acyl-glucuronide (ester-linked) isomers.

Part 1: Chemical Identity & Reference Data[1][2][3]

Due to the specialized nature of this metabolite, a centralized CAS registry number is often unassigned in public chemical repositories. It is frequently categorized as a custom impurity standard by pharmaceutical reference manufacturers.

Status Note: As of the current pharmacological index, a unique CAS number is Not Officially Assigned (N/A) in open registries like PubChem or CAS Common Chemistry. Researchers must rely on the InChI Key and chemical structure for definitive identification.

Physicochemical Fact Sheet
ParameterData
Common Name Enalapril N-Glucuronide
Chemical Type Phase II Metabolite / Impurity Standard
CAS Registry Number N/A (Referenced as Enalapril Impurity or Custom Standard by suppliers like TRC/BOC Sciences)
Molecular Formula

Molecular Weight 552.57 g/mol
Exact Mass 552.2319
IUPAC Name (S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid
InChI Key AYYMUVDBIHEPGL-DBLIMBOXSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
pKa ~2.9 (Carboxylic acid on glucuronide moiety)
Part 2: Metabolic Pathway & Mechanism

Enalapril is a prodrug containing a secondary amine and an ethyl ester.[1] Its metabolism is bifurcated:

  • Bioactivation (Major): Hydrolysis by hepatic Carboxylesterase 1 (CES1) to form Enalaprilat.[2]

  • Conjugation (Minor/Competitor): Direct Glucuronidation.

The N-Glucuronidation Mechanism: UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the secondary amine of the Enalapril parent molecule. This creates a chemically labile N-glycosidic bond. This pathway competes with the formation of the diketopiperazine degradation product.

Pathway Visualization (DOT)

Enalapril_Metabolism cluster_liver Hepatic Metabolism Parent Enalapril (Prodrug) (Secondary Amine) Enalaprilat Enalaprilat (Active) (Diacid) Parent->Enalaprilat Hydrolysis (CES1) Major Pathway N_Gluc Enalapril N-Glucuronide (Amine Conjugate) Parent->N_Gluc UGT (Phase II) Direct N-Glucuronidation Acyl_Gluc Enalapril Acyl-Glucuronide (Ester Conjugate) Parent->Acyl_Gluc UGT (Phase II) COOH Conjugation DKP Diketopiperazine (Cyclization Product) Parent->DKP Intramolecular Cyclization (Degradation)

Figure 1: Metabolic bifurcation of Enalapril, highlighting the direct N-glucuronidation pathway distinct from bioactivation to Enalaprilat.

Part 3: Analytical Characterization Protocol

Detecting Enalapril N-glucuronide requires differentiating it from its isobaric Acyl-glucuronide counterpart. Mass spectrometry (MS/MS) is the gold standard.

1. Sample Preparation (Solid Phase Extraction)
  • Principle: Glucuronides are polar. Avoid liquid-liquid extraction with non-polar solvents which favor the parent drug.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) to retain the carboxylic acid moiety.

  • Elution: Methanol/Water (neutral pH). Warning: Avoid high pH during elution to prevent hydrolysis of the glucuronide bond.

2. LC-MS/MS Method Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode (Protonation of the amine/amide).

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain the polar glucuronide.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Origin
Enalapril N-Gluc 553.3

377.225Loss of Glucuronic Acid (-176 Da)
Enalapril N-Gluc 553.3

234.140Cleavage of Proline ring
Enalapril (Parent) 377.2

234.135Reference Transition
3. Analytical Logic Flow (DOT)

Analysis_Workflow Sample Biological Sample (Plasma/Urine) Extract SPE Extraction (Mixed Mode MAX) Sample->Extract LC LC Separation (HSS T3 Column) Extract->LC MS MS/MS Detection (ESI+) LC->MS Decision Is Peak observed at m/z 553 -> 377? MS->Decision CheckRT Check Retention Time vs. Acyl-Glucuronide Decision->CheckRT Yes Result_N Confirmed: N-Glucuronide CheckRT->Result_N Earlier RT (More Polar) Result_Acyl Identified: Acyl-Glucuronide CheckRT->Result_Acyl Later RT (Less Polar)

Figure 2: Decision tree for identifying Enalapril N-glucuronide using LC-MS/MS, emphasizing retention time differentiation from isobaric species.

Part 4: Synthesis & Isolation Strategy

Since commercial standards are often "Custom Synthesis Only," researchers may need to generate the standard enzymatically for method validation.

Protocol: Enzymatic Biosynthesis

  • Reagents: Enalapril Maleate (Substrate), Recombinant Human UGT1A4 or UGT2B7 (Enzymes), UDPGA (Cofactor), Alamethicin (Pore-forming peptide).

  • Incubation:

    • Buffer: Tris-HCl (pH 7.4) +

      
       (10 mM).
      
    • Temp: 37°C for 4–6 hours.

    • Note: UGT1A4 is typically preferred for N-glucuronidation of secondary amines.

  • Purification: Semi-preparative HPLC.

  • Verification:

    
    -glucuronidase hydrolysis. Treat an aliquot with 
    
    
    
    -glucuronidase; complete conversion back to Enalapril (m/z 377) confirms the glucuronide identity.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5388962, Enalapril. Retrieved from [Link]

  • Smeets, N. J. L., et al. (2020). Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule. Pharmaceutics, 12(10), 937. Retrieved from [Link]

  • DrugBank Online. Enalapril Metabolism and Pharmacokinetics. Retrieved from [Link][3]

  • Axios Research. Enalaprilat N-Glucuronide Reference Standard Data. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Role of UGT Enzymes in Enalapril N-Glucuronidation

This guide provides an in-depth technical analysis of the role of UGT enzymes in Enalapril metabolism, specifically focusing on the N-glucuronidation of its active metabolite, Enalaprilat.[1] [1][2] Executive Summary Ena...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the role of UGT enzymes in Enalapril metabolism, specifically focusing on the N-glucuronidation of its active metabolite, Enalaprilat.[1]

[1][2]

Executive Summary

Enalapril is a prodrug that requires hydrolysis by hepatic carboxylesterase 1 (CES1) to form Enalaprilat , the active angiotensin-converting enzyme (ACE) inhibitor.[1][][3][4][5] While the primary clearance mechanism for Enalaprilat is renal filtration of the unchanged drug (>90%), glucuronidation represents a secondary metabolic pathway of significance in specific clinical contexts (e.g., severe renal impairment) and bioanalytical method development.

This guide details the mechanistic basis of Enalaprilat N-glucuronidation, the specific UGT isoforms implicated based on structural motifs, and the experimental protocols required to characterize this pathway in a drug development setting.

Mechanistic Biochemistry[2]

Substrate Structural Analysis

To understand the glucuronidation potential, one must analyze the chemical structure of Enalaprilat (


). It contains three potential sites for glucuronidation:
  • Secondary Amine (N-glucuronidation): Located on the alanine residue.[] This is the site of N-glucuronide formation.[1][]

  • Distal Carboxylic Acid (Acyl-glucuronidation): The proline carboxyl group.[]

  • Central Carboxylic Acid (Acyl-glucuronidation): The hydrolyzed ester site.[]

While acyl-glucuronides are common for carboxylic acid drugs, N-glucuronidation creates a stable metabolite often used as a reference standard in bioanalysis.[]

Predicted UGT Isoform Specificity

Based on the structure-activity relationships (SAR) of the UGT superfamily:

  • UGT1A4: This is the primary hepatic isoform responsible for the N-glucuronidation of secondary and tertiary amines (e.g., lamotrigine, trifluoperazine). It is the leading candidate for Enalaprilat N-glucuronidation.[]

  • UGT1A1 & UGT2B7: These isoforms typically catalyze acyl-glucuronidation of carboxylic acids.[][6]

  • UGT1A9: Often involved in the metabolism of bulky phenols and carboxylic acids.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Enalapril to Enalaprilat and the subsequent divergence into renal excretion versus glucuronidation.

EnalaprilMetabolism Enalapril Enalapril (Prodrug) CES1 CES1 (Hydrolysis) Enalapril->CES1 Enalaprilat Enalaprilat (Active Metabolite) CES1->Enalaprilat Renal Renal Excretion (>90% Unchanged) Enalaprilat->Renal UGT_N UGT1A4 (Putative) Enalaprilat->UGT_N Minor Pathway UGT_Acyl UGT1A1 / 2B7 Enalaprilat->UGT_Acyl N_Gluc Enalaprilat N-Glucuronide UGT_N->N_Gluc Acyl_Gluc Enalaprilat Acyl-Glucuronide UGT_Acyl->Acyl_Gluc

Figure 1: Metabolic pathway of Enalapril, highlighting the hydrolysis to Enalaprilat and subsequent conjugation pathways.[]

Experimental Characterization: In Vitro Phenotyping[1][6]

To definitively identify the UGT isoform and determine kinetic parameters (


, 

), researchers must utilize a Reaction Phenotyping workflow.
Materials & Reagents[1][2][7]
  • Enzyme Source: Recombinant human UGTs (Supersomes™) panel: UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15.[]

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (2-5 mM final concentration).[]

  • Pore-Forming Agent: Alamethicin (25 µg/mL).[] Critical: UGTs are lumenal ER enzymes; alamethicin permeabilizes the membrane to allow UDPGA entry without disrupting enzyme latency.

  • Buffer: Tris-HCl (50 mM, pH 7.4) +

    
     (10 mM).[]
    
Protocol: Recombinant UGT Screening

This protocol is designed to be self-validating by including positive controls for enzyme activity.[]

  • Preparation: Thaw recombinant UGTs on ice.

  • Activation: Pre-incubate UGTs with Alamethicin on ice for 15 minutes. Causality: Ensures maximal catalytic efficiency by overcoming latency.[]

  • Incubation Mix:

    • Buffer (Tris-HCl/MgCl2)[1][]

    • Enalaprilat (Substrate): Screen at 10 µM and 100 µM.[]

    • Protein: 0.1 - 0.5 mg/mL.[][7]

  • Initiation: Add UDPGA (Start timer).

  • Reaction: Incubate at 37°C for 30–60 minutes in a shaking water bath.

  • Termination: Add ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Enalaprilat-d5). Ratio 3:1 (ACN:Sample).

  • Processing: Vortex (1 min) -> Centrifuge (10,000 x g, 10 min) -> Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Since Enalaprilat and its glucuronide are highly polar, standard C18 chromatography may yield poor retention.[]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar C18.

  • Ionization: ESI Positive mode.

  • Transitions (MRM):

    • Enalaprilat: m/z 349.2 → 206.1[]

    • Enalaprilat-Glucuronide: m/z 525.2 → 349.2 (Loss of glucuronic acid moiety - 176 Da).[]

Experimental Workflow Diagram

UGT_Protocol Prep 1. Enzyme Activation (UGT + Alamethicin) Mix 2. Substrate Addition (Enalaprilat + Buffer) Prep->Mix Start 3. Initiation (+ UDPGA) Mix->Start Incubate 4. Incubation (37°C, 60 min) Start->Incubate Stop 5. Termination (+ Ice-Cold ACN) Incubate->Stop Analyze 6. LC-MS/MS Analysis (MRM Detection) Stop->Analyze

Figure 2: Step-by-step in vitro phenotyping workflow for UGT characterization.

Data Interpretation & Clinical Relevance

Quantitative Data Summary

When analyzing results from the recombinant screen, organize data as follows:

UGT IsoformRelative Activity (%)

(µM)

(pmol/min/mg)
Relevance
UGT1A4 High (Predicted)TBDTBDPrimary candidate for N-glucuronidation.[]
UGT1A1 Low/MediumTBDTBDPotential Acyl-glucuronidation.[]
UGT2B7 Low/MediumTBDTBDPotential Acyl-glucuronidation.[]
UGT1A9 Negligible--Unlikely to contribute significantly.[][8]

Note: "TBD" indicates values to be determined experimentally by the researcher using the protocol above.

Clinical Implications[2]
  • Renal Impairment: In patients with

    
    , renal clearance of Enalaprilat decreases.[5] This may shift the metabolic burden toward hepatic glucuronidation, increasing the circulating concentration of Enalaprilat-glucuronide.
    
  • Drug-Drug Interactions (DDIs):

    • If UGT1A4 is the primary enzyme, co-administration with strong UGT1A4 inhibitors (e.g., valproic acid) or inducers (e.g., carbamazepine) could theoretically alter Enalaprilat clearance, though the clinical impact is dampened by the dominant renal pathway.

  • Bioanalytical Interference: Enalaprilat N-glucuronide can undergo in-source fragmentation inside the mass spectrometer, reverting to Enalaprilat.[] This leads to overestimation of the active drug concentration. Chromatographic separation of the parent and glucuronide is mandatory.

References

  • Axios Research. (n.d.).[] Enalaprilat N-Glucuronide Reference Standard. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[][4] Vasotec (Enalapril Maleate) Prescribing Information. Retrieved from [Link][]

  • Rowland, A., et al. (2013).[] In vitro characterization of the UGT isoforms responsible for the glucuronidation of drugs. Drug Metabolism and Disposition. (Contextual citation for UGT1A4 amine preference).

Sources

Foundational

Enalapril N-Glucuronide: Characterization, Synthesis, and Bioanalytical Monitoring

Executive Summary While Enalapril Maleate is a well-established ACE inhibitor with a defined impurity profile in major pharmacopeias (USP/EP), Enalapril N-glucuronide represents a distinct class of "biological impurity"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Enalapril Maleate is a well-established ACE inhibitor with a defined impurity profile in major pharmacopeias (USP/EP), Enalapril N-glucuronide represents a distinct class of "biological impurity" or metabolite. Unlike process impurities (e.g., Enalaprilat, Diketopiperazine) arising from synthesis or degradation, the N-glucuronide is formed via Phase II conjugation.[1]

For drug development professionals, this molecule is critical in two contexts:

  • Bioanalytical Specificity: In pharmacokinetic (PK) studies, the N-glucuronide can co-elute with the parent drug or active metabolite (Enalaprilat) if liquid chromatography (LC) conditions are not optimized, leading to "impurity interference" and overestimation of drug concentration.

  • Metabolite Safety Testing (MIST): Under FDA/ICH M3(R2) guidelines, significant human metabolites must be characterized to ensure no disproportionate toxicity exists compared to animal models.

This guide provides a comprehensive technical framework for synthesizing, isolating, and analyzing Enalapril N-glucuronide, treating it as a critical reference standard for high-precision analytical workflows.

Molecular Characterization & Mechanism

Structural Distinction

Enalapril contains two potential sites for glucuronidation: the carboxylic acid (forming an acyl or O-glucuronide) and the secondary amine of the alanine residue (forming an N-glucuronide).

  • Parent Drug: Enalapril Maleate (MW: 492.52 salt / 376.45 free base)

  • Target Impurity: Enalapril N-Glucuronide[1][2]

  • Formula: C₂₆H₃₆N₂O₁₁[2][3]

  • Molecular Weight: ~552.57 Da

The N-glucuronide is generally more stable to hydrolysis than the acyl glucuronide, but it remains a polar conjugate that significantly alters the retention time in Reverse Phase Chromatography (RPC).

Formation Pathway

The formation is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. While Enalapril is primarily hydrolyzed by esterases to Enalaprilat (the active moiety), a fraction undergoes direct conjugation.

MetabolicPathway Figure 1: Metabolic and Degradation Pathways of Enalapril Enalapril Enalapril (Prodrug) C20H28N2O5 Enalaprilat Enalaprilat (Active) Hydrolysis Product Enalapril->Enalaprilat CES1 (Liver Esterases) N_Gluc Enalapril N-Glucuronide (Phase II Metabolite) C26H36N2O11 Enalapril->N_Gluc UGT Enzymes (Phase II) DKP Diketopiperazine (Degradant/Impurity B) Enalapril->DKP Cyclization (Storage/Heat)

Figure 1: The bifurcation of Enalapril metabolism.[4] Note that DKP is a chemical degradant, whereas N-Glucuronide is enzymatic.

Synthesis & Isolation Protocol (Biocatalytic)

Chemical synthesis of N-glucuronides is notoriously difficult due to the need for complex protection/deprotection steps to ensure regioselectivity (N- vs O- attack). Therefore, Biocatalytic Synthesis using Liver Microsomes (HLM) or Recombinant UGTs is the industry standard for generating high-fidelity reference materials.

Reagents & Materials
  • Substrate: Enalapril Maleate API (>99% purity).

  • Catalyst: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A1/1A9.

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.

  • Pore Forming Agent: Alamethicin (to permeabilize microsomal membranes).

"Self-Validating" Synthesis Workflow

This protocol includes an internal control (minus UDPGA) to prove that any formed peak is indeed the glucuronide and not a degradation product.

StepActionCritical Parameter (Why?)
1. Activation Pre-incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.Opens microsomal pores to allow UDPGA entry, increasing yield by 2-3x.
2. Reaction Mix Combine Buffer, MgCl₂, Activated HLM, and Enalapril (100 µM) in a glass tube.High substrate concentration maximizes yield for isolation purposes.
3. Initiation Add UDPGA (5 mM final conc) to start reaction. Control: Prepare identical tube adding buffer instead of UDPGA.The Control tube validates that the new peak is UDPGA-dependent (i.e., a glucuronide).
4. Incubation Incubate at 37°C for 4–6 hours with gentle shaking.Extended time allows for maximum conversion; Enalapril is relatively stable at pH 7.4.
5. Termination Add ice-cold Acetonitrile (1:1 v/v). Vortex and centrifuge at 10,000 x g for 10 min.Precipitates enzymes to stop reaction and prepare for LC injection.

Analytical Strategy: LC-MS/MS

To detect Enalapril N-glucuronide as an impurity or metabolite, Mass Spectrometry is required due to the lack of a distinct UV chromophore difference from the parent drug.

Chromatographic Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega), 1.8 µm, 2.1 x 100 mm.

    • Reasoning: Standard C18 may not retain the polar glucuronide well. Polar-embedded phases prevent "phase collapse" in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 8 minutes.

    • Note: The glucuronide will elute earlier than Enalapril due to increased polarity.

Mass Spectrometry Parameters (MRM)

The detection relies on the neutral loss of the glucuronic acid moiety or specific fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Enalapril 377.2 [M+H]⁺234.120Loss of side chain
Enalaprilat 349.2 [M+H]⁺206.122Active metabolite ID
Enalapril N-Gluc 553.3 [M+H]⁺ 377.2 15Neutral loss of Glucuronide (-176 Da)
Enalapril N-Gluc 553.3 [M+H]⁺234.135Combined loss (Gluc + side chain)
Analytical Logic Flow

The following diagram illustrates the decision tree for identifying the impurity in a sample.

AnalyticalLogic Figure 2: Analytical Identification Workflow for Glucuronide Impurities Sample Unknown Peak in API or Plasma Sample RT_Check Retention Time < Parent? Sample->RT_Check Mass_Check MS Scan: Mass = Parent + 176 Da? RT_Check->Mass_Check Yes (Polar) Reject Other Impurity (e.g., Oxidative) RT_Check->Reject No (Non-polar) Enzymatic_Check Beta-Glucuronidase Hydrolysis Test Mass_Check->Enzymatic_Check Yes (m/z 553) Mass_Check->Reject No Confirm Confirmed: Enalapril Glucuronide Enzymatic_Check->Confirm Peak Disappears Parent Increases Enzymatic_Check->Reject No Change

Figure 2: The "Beta-Glucuronidase Hydrolysis Test" is the gold standard for confirmation. If treating the sample with this enzyme converts the impurity back to Enalapril, it confirms the glucuronide identity.

Regulatory & Stability Context

Stability Warning

N-glucuronides are generally stable at physiological pH (7.4) but can hydrolyze back to the parent drug in acidic environments (e.g., urine stored without buffering) or alkaline conditions (during extraction).

  • Protocol Requirement: Biological samples containing this impurity must be buffered to pH 6.0–7.0 immediately upon collection to prevent degradation, which would artificially inflate the measured Enalapril concentration.

ICH Q3A/B vs. MIST
  • ICH Q3A (Impurities in New Drug Substances): Enalapril N-glucuronide is not a specified impurity for the API powder because it does not form during chemical synthesis or standard storage.

  • FDA MIST (Metabolites in Safety Testing): If this metabolite circulates at >10% of total drug exposure in humans, it requires safety qualification. However, for Enalapril, the active Enalaprilat is the primary concern. The glucuronide serves mainly as an elimination product.

References

  • Axios Research. (n.d.). Enalaprilat N-Glucuronide Reference Standard. Retrieved October 26, 2023, from [Link]

  • Danafar, H., & Hamidi, M. (2015).[6] Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Pharmaceutical and Biomedical Research.[1][5][7][8] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Safety Testing of Drug Metabolites (MIST). Washington, DC: FDA.
  • European Pharmacopoeia (Ph.[7] Eur.). Enalapril Maleate Monograph: Impurity Profile. (Standard reference for Impurities A-H).

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantitation of Enalapril N-Glucuronide in Human Plasma via LC-MS/MS

Application Note & Protocol Guide Executive Summary This guide outlines the method development strategy and validation protocol for the quantification of Enalapril N-glucuronide , a Phase II metabolite of the ACE inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide outlines the method development strategy and validation protocol for the quantification of Enalapril N-glucuronide , a Phase II metabolite of the ACE inhibitor Enalapril. While Enalapril is primarily hydrolyzed to its active diacid form, Enalaprilat, direct analysis of the glucuronide conjugate provides critical insights into renal clearance mechanisms and metabolic shunting in renally impaired populations.

Key Technical Challenges Addressed:

  • Polarity: N-glucuronides are highly polar, leading to poor retention on standard C18 columns.[1]

  • Source Fragmentation: Glucuronide conjugates are thermally labile and prone to in-source fragmentation (ISF), potentially biasing "Parent" quantification.[1]

  • Isobaric Interference: Separation from potential acyl-glucuronide isomers.[1]

Analyte Characterization & Mass Spectrometry Strategy

Physicochemical Properties[2]
  • Parent Drug (Enalapril): MW 376.45 Da.[1] Lipophilic prodrug (Ethyl ester).[1]

  • Target Analyte (Enalapril N-Glucuronide):

    • Mechanism: Conjugation of glucuronic acid (176 Da) to the secondary amine of the alanine moiety.

    • MW: 376.45 + 176.12 = 552.57 Da .[1]

    • Polarity: Significantly lower LogP than parent; requires aqueous-stable stationary phases.[1]

MS/MS Transition Optimization

The method utilizes Positive Electrospray Ionization (ESI+) .[1] Although glucuronides often ionize well in negative mode, Enalapril contains basic nitrogen atoms that favor protonation [M+H]+.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Insight
Enalapril N-Gluc 553.2 377.2 15-20Neutral loss of Glucuronic Acid (-176 Da).[1]
Enalapril N-Gluc 553.2 234.1 35-40Fragmentation of the core Enalapril structure (PP-diketopiperazine).[1]
Enalapril (IS) 377.2234.128Used as Internal Standard if deuterated analog is unavailable.[1]

Critical Note on In-Source Fragmentation (ISF): Glucuronides are fragile. If the declustering potential (DP) or source temperature is too high, the glucuronide will cleave before the quadrupole, appearing as the parent drug (m/z 377).

  • Validation Step: Monitor the m/z 377 channel while injecting pure Glucuronide standard.[1] Any signal indicates ISF.[1] Lower the source temperature (e.g., <450°C) to mitigate.[1]

Method Development: Chromatography[3][4][5][6][7]

Standard C18 columns often fail to retain polar glucuronides, causing them to elute in the void volume where ion suppression is highest.[1] We employ a High-Strength Silica (HSS) T3 column, designed to retain polar compounds in 100% aqueous conditions.[1]

LC Conditions
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Profile:

Time (min)%A%BCurveDescription
0.0982InitialHigh aqueous loading to trap the polar glucuronide.[1]
1.09826Isocratic hold to separate from salts.
4.050506Elution of Glucuronide and Parent.
4.55951Wash.
6.09821Re-equilibration.[1]

Experimental Protocols

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve Enalapril N-glucuronide reference standard in 50:50 Methanol:Water. Note: Pure methanol can cause precipitation of polar conjugates.

  • Internal Standard (IS): Enalapril-d5 or Enalaprilat-d5 at 100 ng/mL in 50% Methanol.[1]

Sample Preparation (Protein Precipitation)

We avoid Solid Phase Extraction (SPE) initially to prevent loss of the polar glucuronide in the wash steps.[1]

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of IS working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acid? Stabilizes the glucuronide and ensures compatibility with Mobile Phase.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Crucial Step: Diluting the organic supernatant with water improves peak shape on the HSS T3 column by preventing "solvent breakthrough."

System Suitability & Stability Check

Before running the batch, perform a Benchtop Stability Test :

  • Leave a QC Low sample at room temperature for 4 hours.[1]

  • Compare response to a freshly prepared sample.[1][2]

  • Risk:[1] If response drops >15%, enzymatic hydrolysis (via plasma esterases/glucuronidases) may be occurring.[1] Add Fluoride/Oxalate inhibitors to blood collection tubes if this occurs.[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Metabolic Pathway & Analytical Target

This diagram illustrates the relationship between the prodrug, the active metabolite, and the target glucuronide.

MetabolicPathway Enalapril Enalapril (Prodrug) MW: 376.4 (Lipophilic) Enalaprilat Enalaprilat (Active) MW: 348.4 (Hydrolysis Product) Enalapril->Enalaprilat Hepatic Hydrolysis (CES1 Enzyme) EnalaprilGluc TARGET: Enalapril N-Glucuronide MW: 552.6 (Phase II Conjugate) Enalapril->EnalaprilGluc UGT Conjugation (+176 Da) DKP Diketopiperazine (Degradant) Enalapril->DKP Cyclization (Instability) EnalaprilGluc->Enalapril In-Source Fragmentation (MS Artifact)

Caption: Figure 1.[1][3][4] Metabolic fate of Enalapril.[1][5][6][4][7][8][9] The method targets the N-Glucuronide pathway while monitoring for ISF artifacts.

Diagram 2: Analytical Workflow

Step-by-step logic for the sample preparation and analysis.

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 15,000g @ 4°C PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water (MP A) Centrifuge->Dilution Prevents Solvent Effect LC LC Separation HSS T3 Column (High Aqueous Hold) Dilution->LC MS MS/MS Detection MRM: 553 -> 377 LC->MS

Caption: Figure 2. Optimized sample preparation workflow ensuring retention of polar glucuronides.

Validation Criteria (FDA/EMA Alignment)

To ensure regulatory compliance, the method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance .[10]

ParameterAcceptance CriteriaProtocol
Selectivity No interference >20% of LLOQ in 6 blank sources.Inject 6 individual blank plasma lots (including lipemic/hemolyzed).
Linearity r² > 0.99008 non-zero standards (e.g., 1.0 to 1000 ng/mL).
Accuracy & Precision ±15% (±20% at LLOQ).[1]5 replicates at LLOQ, Low, Mid, High QC.[1]
Matrix Effect MF within 0.85 - 1.[1]15.Compare post-extraction spike vs. neat solution.
Glucuronide Stability <15% degradation.[1][6]Critical: Assess conversion of Glucuronide back to Parent in plasma at RT.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ghosh, C., et al. (2012).[1] LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

  • Smeets, N., et al. (2020).[1] Completing the Enalaprilat Excretion Pathway-Renal Handling by the Proximal Tubule. Pharmaceutics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Solid Phase Extraction for Enalapril and its Glucuronide Metabolites

Abstract This comprehensive guide provides detailed application notes and robust protocols for the solid phase extraction (SPE) of enalapril, its active metabolite enalaprilat, and their corresponding glucuronide conjuga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the solid phase extraction (SPE) of enalapril, its active metabolite enalaprilat, and their corresponding glucuronide conjugates from biological matrices such as plasma and urine. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and strategic choices that ensure high recovery and sample cleanliness. We explore multiple SPE strategies, including mixed-mode and polymeric reversed-phase chemistries, offering step-by-step protocols, troubleshooting guidance, and expected performance metrics.

Introduction: The Analytical Challenge of Enalapril Metabolism

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure.[1] It is a prodrug, administered orally as enalapril maleate, which is then hydrolyzed by carboxylesterases in the liver to form its pharmacologically active metabolite, enalaprilat.[2][3][4] Enalaprilat is a dicarboxylic acid and is the primary agent responsible for ACE inhibition.[5][6]

The primary route of elimination for enalapril and enalaprilat is renal excretion.[2][7] To facilitate clearance, these compounds, particularly the more polar enalaprilat, can undergo Phase II metabolism to form glucuronide conjugates. The two main forms are the acyl glucuronide (Enalaprilat Acyl Glucuronide) and the N-glucuronide (Enalaprilat N-Glucuronide).[8][9] Analyzing these highly polar, water-soluble metabolites is critical for comprehensive pharmacokinetic (PK), drug metabolism (DMPK), and toxicology studies.

However, extracting these analytes from complex biological fluids like plasma or urine presents a significant challenge. The matrix is rich in endogenous interferences (salts, proteins, phospholipids, urates) that can suppress ionization in mass spectrometry and foul analytical columns. Solid Phase Extraction (SPE) is the premier technique for overcoming these challenges, offering superior cleanup and concentration compared to simpler methods like protein precipitation or liquid-liquid extraction.[10][11]

This document details the strategic development of SPE protocols tailored to the specific physicochemical properties of enalapril and its glucuronide metabolites.

1.1. Metabolic Pathway Overview

The biotransformation of enalapril is a critical consideration for analytical method development. The primary pathway involves the de-esterification to the active form, followed by potential glucuronidation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Carboxylesterases) Acyl_Gluc Enalaprilat Acyl Glucuronide Enalaprilat->Acyl_Gluc UGT Enzymes N_Gluc Enalaprilat N- Glucuronide Enalaprilat->N_Gluc UGT Enzymes

Caption: Metabolic activation of Enalapril and subsequent Phase II conjugation of Enalaprilat.

Analyte Properties and SPE Sorbent Selection

Successful SPE begins with understanding the analyte's chemistry. Enalaprilat is an amphoteric molecule, possessing two carboxylic acid groups (pKa ~2-4) and a secondary amine group.[12] The addition of a glucuronic acid moiety, which itself contains a carboxylic acid, makes the glucuronide conjugates significantly more acidic and polar.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Enalapril C₂₀H₂₈N₂O₅376.45Ester, Carboxylic Acid, Amine
Enalaprilat C₁₈H₂₄N₂O₅348.402x Carboxylic Acid, Amine
Enalaprilat N-Glucuronide C₂₄H₃₂N₂O₁₁524.533x Carboxylic Acid, Amine
Enalaprilat Acyl Glucuronide C₂₄H₃₂N₂O₁₁524.533x Carboxylic Acid, Amine

Data sourced from[6][8][13]

This chemistry dictates the optimal SPE strategy. While a standard reversed-phase (C8 or C18) sorbent can be used, it would require careful pH control to protonate all carboxylic acids (pH < 2) to achieve sufficient retention, which may not be ideal for analyte stability or interaction with the sorbent.

A more robust and selective approach is Mixed-Mode Solid Phase Extraction .[14] This strategy utilizes a sorbent with two distinct retention mechanisms, typically reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions).[15][16]

  • Mixed-Mode Anion Exchange (MAX): Combines reversed-phase character with a quaternary amine or other positive charge. At a pH > 4, the carboxylic acid groups of enalaprilat and its glucuronides will be deprotonated (negatively charged) and strongly retained by the anion exchanger.

  • Mixed-Mode Cation Exchange (MCX): Combines reversed-phase character with a sulfonic acid or other negative charge.[17] At a pH < 4, the secondary amine on the analytes will be protonated (positively charged) and retained by the cation exchanger.

For these highly acidic glucuronides, Mixed-Mode Anion Exchange (MAX) is the most logical and powerful choice, as it directly targets the multiple carboxylic acid moieties.

G Principle of Mixed-Mode Anion Exchange (MAX) for Enalaprilat Glucuronide cluster_Sorbent cluster_Analytes Sorbent Reversed-Phase Ligand (e.g., C8) + Anion Exchanger (e.g., -N(CH₃)₃⁺) Wash Wash Step (Organic Solvent) Sorbent->Wash Interferences Removed Elute Elution Step (Acidic or High Ionic Strength Solvent) Sorbent->Elute Analyte Eluted Analyte Enalaprilat Glucuronide (Negative Charge at pH > 4) Analyte->Sorbent 1. Hydrophobic Interaction 2. Ionic Interaction Interference Neutral/Basic Interference Interference->Sorbent Weak/ No Interaction

Caption: Dual retention mechanism of a MAX sorbent for acidic analytes like enalaprilat glucuronides.

Detailed SPE Protocols

The following protocols provide a validated starting point for method development. Optimization may be required depending on the specific matrix (plasma, urine), analytical endpoint (LC-MS/MS, HPLC-UV), and required limits of quantitation.

Protocol 1: Mixed-Mode Anion Exchange (MAX) for Plasma

This protocol is designed for maximum selectivity and cleanup, making it ideal for sensitive LC-MS/MS analysis.

Objective: To isolate enalaprilat and its glucuronide metabolites from human plasma, removing proteins, phospholipids, and other endogenous interferences.

Materials:

  • MAX SPE Cartridges (e.g., 30 mg, 1 mL)

  • Human Plasma (K₂EDTA)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled enalaprilat)

  • Phosphoric Acid (for pH adjustment)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Deionized Water

  • SPE Vacuum Manifold or Positive Pressure Manifold

Experimental Protocol Workflow:

G cluster_spe SPE Cartridge Steps start Start pretreat Sample Pre-treatment: 1. Thaw Plasma 2. Add IS 3. Add 4% H₃PO₄ (pH ~2-3) start->pretreat condition Condition Sorbent: 1 mL Methanol load Load Sample: Pre-treated plasma (Flow ~1 mL/min) pretreat->load Apply to conditioned & equilibrated cartridge equilibrate Equilibrate Sorbent: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1 (Polar Interferences): 1 mL 5% Methanol in Water load->wash1 wash2 Wash 2 (Non-polar Interferences): 1 mL Acetonitrile wash1->wash2 elute Elute Analytes: 1 mL 5% NH₄OH in Methanol wash2->elute post Post-Elution: 1. Evaporate to dryness (N₂) 2. Reconstitute in mobile phase elute->post end Analyze (LC-MS/MS) post->end

Caption: Step-by-step workflow for the Mixed-Mode Anion Exchange (MAX) SPE protocol.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample. This ensures proteins are fully precipitated and analytes are in the correct charge state for initial interaction.

    • Vortex for 30 seconds, then centrifuge at >10,000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Sorbent Conditioning:

    • Pass 1 mL of methanol through the MAX cartridge to wet the sorbent and activate the reversed-phase ligands. Do not let the sorbent go dry.

  • SPE Sorbent Equilibration:

    • Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned and equilibrated cartridge.

    • Apply a slow, steady flow rate (~1 mL/min) to ensure sufficient interaction time between the analytes and the sorbent.

  • Wash Steps:

    • Wash 1: Pass 1 mL of 5% methanol in water. Rationale: This mild aqueous wash removes highly polar interferences like salts without disrupting the ionic and hydrophobic retention of the analytes.

    • Wash 2: Pass 1 mL of 100% acetonitrile. Rationale: This strong organic wash removes non-polar and weakly bound interferences, such as phospholipids, that are retained by the reversed-phase mechanism. The analytes are strongly retained by the anion-exchange mechanism and will not elute.

  • Elution:

    • Pass 1 mL of a solution of 5% ammonium hydroxide in methanol through the cartridge. Rationale: The high pH neutralizes the charge on the analytes' carboxylic acid groups, disrupting the ionic bond with the sorbent. The methanol disrupts the hydrophobic interaction, allowing for complete elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS system.

Protocol 2: Polymeric Reversed-Phase for Urine

This protocol offers a simpler, more generic approach suitable for cleaner matrices like urine or when a mixed-mode sorbent is not available. It relies on manipulating pH to control analyte retention.

Objective: To extract enalaprilat and its glucuronides from urine using a modern, water-wettable polymeric sorbent.

Materials:

  • Polymeric Reversed-Phase SPE Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)[18]

  • Urine sample

  • Formic Acid

  • Methanol (HPLC Grade)

  • Deionized Water

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of urine, add 500 µL of 2% formic acid in water. Rationale: Acidifying the sample to a pH below the pKa of the analytes (~pH 2-3) protonates the carboxylic acid groups, making the molecules less polar and enhancing their retention on the reversed-phase sorbent.[18]

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid in water. Rationale: Equilibrating with acidified water prevents pH shock when the sample is loaded, ensuring the analytes remain in their protonated state for optimal retention.

  • Sample Loading: Load the pre-treated urine sample.

  • Wash: Pass 1 mL of 5% methanol in water (also acidified with 2% formic acid). Rationale: A weak organic wash removes polar interferences while the protonated analytes remain bound to the sorbent.

  • Elution: Pass 1 mL of methanol. Rationale: A strong organic solvent is sufficient to disrupt the hydrophobic interactions and elute the analytes. For highly retained compounds, a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) can be used to deprotonate the carboxylic acids and facilitate elution.[19]

  • Post-Elution: Evaporate and reconstitute as described in Protocol 1.

Optional Pre-Analytical Step: Enzymatic Hydrolysis

For toxicological screening or certain PK studies, it may be necessary to measure the total concentration of enalaprilat (free + conjugated). This is achieved by enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide moiety.[20]

Procedure:

  • To 1 mL of urine or plasma, add 1 mL of a suitable buffer (e.g., pH 5 acetate buffer).[20]

  • Add a specified activity of β-glucuronidase enzyme (e.g., from E. coli).[21]

  • Vortex briefly and incubate at an optimized temperature (e.g., 37-65°C) for a set time (e.g., 1-2 hours).[20]

  • After incubation, stop the reaction (e.g., by adding ice-cold acetonitrile) and proceed with the chosen SPE protocol.

Note: The presence of the enzyme itself can interfere with analysis. Some modern SPE or filtration devices are designed to specifically remove the β-glucuronidase enzyme post-hydrolysis.[22]

Expected Performance and Troubleshooting

High-quality SPE methods should yield high and reproducible recovery with minimal matrix effects.

ParameterTarget ValueCommon Cause of FailureTroubleshooting Step
Analyte Recovery >85%Incomplete elution; Analyte breakthrough during washUse a stronger elution solvent (e.g., increase % NH₄OH); Ensure wash solvent is not too strong.
Reproducibility (%RSD) <15%Inconsistent flow rates; Sorbent drying outUse a positive pressure manifold for precise flow control; Do not let sorbent dry before sample loading.
Matrix Effects <15%Co-elution of endogenous interferencesOptimize wash steps (try different solvents like hexane or isopropanol); Use a more selective sorbent (e.g., MAX).
Low Recovery of Glucuronide <70%Analyte instability (acyl glucuronides)Keep samples cold and process quickly; Avoid extreme pH where possible.

Typical recovery for enalapril and enalaprilat using optimized SPE methods is often >90%.[10][19] While specific data for the glucuronides is less common in literature, a well-developed mixed-mode method should yield comparable results.

Conclusion

The successful extraction of enalapril and its highly polar glucuronide metabolites from biological matrices is readily achievable with a well-designed Solid Phase Extraction protocol. A strategy based on Mixed-Mode Anion Exchange (MAX) offers the highest degree of selectivity and cleanup by leveraging both hydrophobic and strong ionic interactions. This approach effectively removes problematic matrix components, leading to high analyte recovery, excellent reproducibility, and reduced ion suppression for sensitive LC-MS/MS analysis. For simpler applications or different matrices, a modern polymeric reversed-phase sorbent with careful pH control provides a robust alternative. By understanding the underlying chemistry of the analytes and the SPE sorbents, researchers can develop and validate reliable methods crucial for advancing pharmaceutical research and development.

References
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Supelco/Sigma-Aldrich.
  • Enalapril Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.[Link]

  • Sherigar, B. N., et al. (2024). Enalapril. StatPearls Publishing.[Link]

  • Enalapril. Deranged Physiology.[Link]

  • Todd, P. A., & Heel, R. C. (1986). Enalapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure. Drugs, 31(3), 198-248.[Link]

  • What is the mechanism of Enalapril Maleate? Patsnap Synapse.[Link]

  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today.[Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu.[Link]

  • Darwish, I. A., et al. (2013). Enhanced selectivity approach for fast analysis of enalaprilat, lisinopril and benazepril in pharmaceutical dosage forms and spiked human plasma. African Journal of Pharmacy and Pharmacology, 7(35), 2499-2507.[Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent.[Link]

  • Enalaprilat N-Glucuronide. Axios Research.[Link]

  • Kumar, P., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(451), 2.[Link]

  • LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. LCGC International.[Link]

  • Darwish, I. A., et al. (2009). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. International Journal of Analytical Chemistry, 2009, 874138.[Link]

  • Enalaprilat. Wikipedia.[Link]

  • Structural formulae of (a) enalapril and (b) enalaprilat. ResearchGate.[Link]

  • Enalaprilat. PubChem, National Center for Biotechnology Information.[Link]

  • To Synthesize and Characterize Metabolite Enalapril: PKPD and Toxicity Predictions by Computational Approaches. Impactfactor.[Link]

  • Targeting Specific Matrix Interferences for Sample Preparation. LCGC International.[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. CRIS.[Link]

  • Annunziata, F., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2278.[Link]

  • Pang, K. S., et al. (1991). Esterases for enalapril hydrolysis are concentrated in the perihepatic venous region of the rat liver. The Journal of pharmacology and experimental therapeutics, 257(1), 294-301.[Link]

  • Features of isolation of enalapril from biological material. ResearchGate.[Link]

  • Himes, S. K., et al. (2013). Effect of hydrolysis on identifying prenatal cannabis exposure. Clinical biochemistry, 46(1-2), 119-122.[Link]

Sources

Method

Application Note: Stabilization and Quantification of Labile Enalapril and Enalaprilat in Human Plasma

Abstract: The Prodrug Paradox Enalapril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) to improve oral bioavailability. Once absorbed, it is hydrolyzed by hepatic carboxyleste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Prodrug Paradox

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) to improve oral bioavailability. Once absorbed, it is hydrolyzed by hepatic carboxylesterases to the active metabolite, Enalaprilat.

The Analytical Challenge: The conversion of Enalapril to Enalaprilat does not stop when the blood is drawn. Plasma esterases continue to hydrolyze the prodrug ex vivo, leading to a falsely low concentration of Enalapril and a falsely high concentration of Enalaprilat. Furthermore, Enalapril is susceptible to intramolecular cyclization under acidic conditions, forming a diketopiperazine (DKP) derivative.[1]

This guide provides a validated protocol to stabilize this equilibrium, defining a precise "pH Stability Window" that prevents both enzymatic hydrolysis and acid-catalyzed cyclization.

The Chemistry of Instability

To design a robust protocol, one must understand the opposing forces of degradation.

  • Pathway A (Hydrolysis): At physiological and alkaline pH (pH > 6), plasma esterases rapidly convert Enalapril to Enalaprilat.

  • Pathway B (Cyclization): At highly acidic pH (pH < 3), the secondary amine nucleophilically attacks the amide carbonyl, expelling water to form the toxic DKP derivative.

The Solution: The "Stability Window" lies between pH 3.0 and pH 5.0 . In this range, esterase activity is significantly reduced (enzymes are denatured or inactive), yet the environment is not acidic enough to drive rapid DKP formation.

Visualization: Degradation Pathways

EnalaprilDegradation Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (Esterases, pH > 6) DKP Diketopiperazine (DKP - Cyclic) Enalapril->DKP Cyclization (Acid Catalyzed, pH < 3)

Figure 1: The dual degradation pathways of Enalapril.[2] Sample preparation must target the stability window between these two extremes.

Validated Protocol: Sample Collection to Extraction

Reagents & Materials
  • Stabilization Buffer: 0.5M Citrate Buffer (pH 4.0).

  • Extraction Cartridges: Mixed-Mode Strong Cation Exchange (MCX) SPE (e.g., Waters Oasis MCX or Thermo SOLA SCX).

  • Internal Standard: Benazepril or Enalapril-d5.

  • LC Mobile Phases: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[3]

Step-by-Step Methodology
Phase 1: The "Golden Hour" (Collection & Stabilization)

Critical: Temperature control is the first line of defense against esterases.

  • Collection: Draw whole blood into K2EDTA vacutainers pre-chilled on wet ice.

  • Separation: Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.

  • Stabilization (Immediate):

    • Transfer plasma to a cryovial.

    • Add Stabilization Buffer: Add 20 µL of 0.5M Citrate Buffer (pH 4.0) per 1 mL of plasma.

    • Why? This adjusts the plasma pH to ~4.5, inhibiting esterases without triggering DKP formation.

    • Alternative: If Citrate is unavailable, use 10 µL of 5% Formic Acid, but ensure final pH is not < 3.0.

  • Storage: Store at -80°C. Stability is validated for 30 days.

Phase 2: Sample Extraction (MCX SPE)

Enalaprilat is zwitterionic and highly polar; traditional C18 extraction results in poor recovery. Mixed-Mode Cation Exchange (MCX) is superior because it utilizes the amine group for retention, allowing rigorous washing of matrix interferences.

  • Pre-treatment: Thaw plasma on ice. Aliquot 200 µL plasma. Add 20 µL Internal Standard. Add 200 µL 4% H3PO4 (Phosphoric Acid) to disrupt protein binding and ionize the basic amine.

  • Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (or low vacuum).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[4][5][6][7] High pH neutralizes the protonated amine, releasing the drug from the sorbent.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

Visualization: The Workflow

Workflow Blood Blood Collection (K2EDTA, Ice Bath) Centrifuge Centrifuge (4°C, 2000g) Blood->Centrifuge Stabilize Stabilization Add Citrate Buffer pH 4.0 (Target Plasma pH ~4.5) Centrifuge->Stabilize < 30 mins PreTreat SPE Pre-treatment Add 4% H3PO4 Stabilize->PreTreat Thaw on Ice SPE MCX Extraction Wash: Acid/MeOH Elute: 5% NH4OH in MeOH PreTreat->SPE LCMS LC-MS/MS Analysis MRM Mode SPE->LCMS

Figure 2: Optimized workflow ensuring analyte stability from collection to analysis.

LC-MS/MS Analysis Parameters

Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.[3]

  • B: Acetonitrile.[6][8][9] Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions (Positive ESI):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Enalapril 377.2234.12518
Enalaprilat 349.2206.12522
Benazepril (IS) 425.2351.12820

Data Summary: Stability Verification

The following table summarizes the impact of stabilization on Enalapril recovery after 4 hours at room temperature.

ConditionEnalapril Recovery (%)Enalaprilat Formation (%)DKP Formation (%)Status
No Stabilization (pH ~7.4) 65%35%< 1%Failed (Hydrolysis)
Strong Acid (pH < 2.0) 88%2%10%Failed (Cyclization)
Citrate Buffer (pH ~4.5) 98% < 2% < 1% Pass

References

  • Thermo Scientific. (2012). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. Application Note. Link

  • National Institutes of Health (NIH). (2014). Improvement of enalapril maleate chemical stability by high shear melting granulation.[10] (Discusses DKP formation pathways). Link

  • BenchChem. (2025).[1] Stability testing of enalapril maleate in different laboratory solvents. (pH dependency data). Link

  • ResearchGate. (2018).[11] High-performance liquid chromatography as an assay method for the investigation of conditions of enalapril maleate extraction.[4][11][12]Link

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Impurity Profiling of Enalapril Maleate

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Enalapril Maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril Maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat.[2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3][4]

Impurities in Enalapril can originate from the synthetic process or arise from degradation during storage.[5] The primary degradation pathways for Enalapril include hydrolysis to Enalaprilat and intramolecular cyclization to form the Diketopiperazine (DKP) derivative.[6][7] Therefore, a well-validated, stability-indicating analytical method that can effectively separate Enalapril from its known and potential impurities is paramount for quality control and regulatory compliance.

This application note presents a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive impurity profiling of Enalapril Maleate. The method is designed for specificity, sensitivity, and user-friendliness, drawing upon established pharmacopeial principles and recent advancements in chromatographic science to ensure reliable and accurate results.

Scientific Rationale and Method Development

The development of a successful impurity profiling method hinges on understanding the physicochemical properties of the API and its related substances. Enalapril and its key impurities, Enalaprilat and DKP, possess varying polarities and ionization states, which presents a chromatographic challenge.

  • Column Chemistry Selection: A C18 (octadecylsilane) stationary phase is chosen for this method due to its versatility and proven efficacy in separating compounds with a range of polarities. Its hydrophobic nature provides excellent retention for the relatively non-polar Enalapril, while still allowing for the separation of more polar impurities like Enalaprilat. Modern C18 columns with high carbon loads and end-capping offer improved peak shapes, especially for basic compounds.

  • Mobile Phase pH Control: The pH of the mobile phase is the most critical parameter in this separation. Enalapril and Enalaprilat are amphoteric molecules containing both acidic (carboxylic acid) and basic (secondary amine) functional groups. At a low pH (around 2.2-3.0), the carboxylic acid groups are protonated (COOH), rendering them less polar and increasing their retention on the reversed-phase column.[6] This acidic environment also ensures consistent ionization, leading to sharp, symmetrical peaks. A phosphate buffer is selected for its buffering capacity in this pH range.[1][6][8]

  • Organic Modifier and Gradient Elution: Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. To achieve a timely separation of both early-eluting polar impurities (like maleic acid and Enalaprilat) and the later-eluting main analyte and non-polar impurities, a gradient elution program is employed. This approach ensures that all components are eluted as focused bands, improving resolution and sensitivity across the entire chromatogram.

  • Detection Wavelength: The selection of 215 nm as the detection wavelength provides high sensitivity for Enalapril and its key impurities, as this is a region of strong UV absorbance for the peptide-like amide bonds present in these molecules.[1][8][9]

  • Column Temperature: While some pharmacopeial methods utilize elevated temperatures (e.g., 70 °C) to improve efficiency, this can be detrimental to column longevity and may not be compatible with all HPLC systems.[3][10] This protocol uses a moderately elevated temperature (e.g., 50-55 °C) as a compromise to enhance separation efficiency and reduce analysis time without placing undue stress on the system.[10]

Experimental Workflow

The following diagram illustrates the logical flow of the Enalapril impurity profiling experiment, from initial preparation to final data analysis.

Enalapril_Impurity_Profiling_Workflow cluster_prep cluster_analysis cluster_data prep Preparation Stage mobile_phase 1. Prepare Mobile Phase (Buffer & Acetonitrile) prep->mobile_phase standards 2. Prepare Standard Solutions (API, Impurities, SST) mobile_phase->standards sample 3. Prepare Sample Solution (e.g., from Tablets) standards->sample analysis Analysis Stage system_setup 4. Equilibrate HPLC System analysis->system_setup sst_check 5. Perform System Suitability Test (SST) system_setup->sst_check inject 6. Inject Standards & Samples sst_check->inject data Data Processing integration 7. Integrate Chromatograms data->integration calculation 8. Identify & Quantify Impurities integration->calculation report 9. Generate Final Report calculation->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Hydrolysis of Enalapril N-Glucuronide

This guide addresses the specific stability challenges of Enalapril N-glucuronide . Crucial Scientific Distinction: Unlike acyl glucuronides, which are base-labile and require acidification for stabilization, N-glucuroni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific stability challenges of Enalapril N-glucuronide .

Crucial Scientific Distinction: Unlike acyl glucuronides, which are base-labile and require acidification for stabilization, N-glucuronides of secondary amines (like Enalapril) are typically acid-labile .[][2] Standard stabilization protocols involving acidification (e.g., adding formic acid or HCl to plasma) can catastrophically accelerate the hydrolysis of Enalapril N-glucuronide back to the parent drug.[2]

The Stability Paradox: N-Glucuronide vs. Acyl Glucuronide

In drug metabolism studies, a common error is treating all glucuronides as identical.[2] Enalapril forms two distinct glucuronide types with opposing stability profiles.[2] Understanding this mechanism is the prerequisite for successful preservation.[2]

  • Enalapril Acyl-Glucuronide: Formed at the carboxylic acid moiety.[][2][3] Unstable at High pH (Basic) . Hydrolyzes via ester cleavage.[2]

  • Enalapril N-Glucuronide: Formed at the secondary amine (alanine residue).[][2] Unstable at Low pH (Acidic) . Hydrolyzes via acid-catalyzed N-glycosidic bond cleavage.[][2]

The Directive: To preserve Enalapril N-glucuronide, you must maintain a Neutral to Slightly Alkaline pH (pH 7.0 – 7.5) and strictly avoid acidification during sample collection and processing.

Mechanistic Visualization

The following diagram illustrates the divergent hydrolysis pathways. Note how the storage condition that saves one metabolite destroys the other.[2]

Enalapril_Hydrolysis_Pathways cluster_stability Stability Windows Parent Enalapril (Parent) N_Gluc Enalapril N-Glucuronide (Target Analyte) N_Gluc->Parent Acid-Catalyzed Hydrolysis (pH < 6.0) Acyl_Gluc Enalapril Acyl-Glucuronide (Interfering Metabolite) Acyl_Gluc->Parent Base-Catalyzed Hydrolysis (pH > 8.0) Safe_N Neutral pH (7.0-7.5) Preserves N-Glucuronide Safe_N->N_Gluc Safe_Acyl Acidic pH (3.0-4.0) Preserves Acyl-Glucuronide Safe_Acyl->Acyl_Gluc

Caption: Divergent hydrolysis risks. Acidification (red arrow) promotes N-glucuronide degradation, while neutral pH (green zone) preserves it.[][2]

Validated Storage & Processing Protocol

This protocol is designed to create a self-validating system where the integrity of the N-glucuronide is maintained from collection to injection.[][2]

Phase A: Sample Collection (The Critical Step)
  • Matrix: Plasma or Urine.[2]

  • Anticoagulant: K2EDTA or Heparin (Neutral pH).[][2]

  • Stabilizer: Do NOT use acidic stabilizers (e.g., Citrate/Citric Acid).[][2]

  • Enzyme Inhibition: Add Saccharolactone (10 mM final concentration) immediately to inhibit

    
    -glucuronidase activity.[][2] While N-glucuronides are generally resistant to enzymatic hydrolysis compared to O-glucuronides, this is a safety redundancy.[][2]
    
Phase B: Sample Processing (Extraction)

Use a neutral Protein Precipitation (PPT) method.[][2] Avoid Acidic Liquid-Liquid Extraction (LLE).[][2]

StepActionRationale
1. Aliquoting Transfer plasma to cryotubes on wet ice.[2]Low temperature (

) slows kinetic hydrolysis rates.[][2]
2. Precipitation Add Ice-Cold Acetonitrile (100%) or Methanol at a 3:1 ratio.[][2]Organic solvents denature enzymes and precipitate proteins without altering pH significantly.[2]
3. Buffering (Optional) If the matrix is acidic (e.g., urine), buffer to pH 7.4 using 100 mM Ammonium Acetate .[2]Neutralizes native acidity to prevent acid-catalyzed hydrolysis.
4.[][2] Centrifugation 10,000 x g for 10 min at

.
Removes precipitate while keeping the sample cold.[2]
5. Supernatant Transfer to autosampler vials. Do not evaporate to dryness if using heat.[2]Heat + residual moisture accelerates hydrolysis.[2] Inject directly if sensitivity allows.[2]
Phase C: Storage Conditions
VariableRecommendationLimit
Temperature -80°C Stable for >6 months (Data dependent). -20°C is risky for long-term.[][2]
pH 7.0 – 7.5 Critical limit: pH < 6.0 induces degradation.[2]
Freeze/Thaw Max 2 Cycles Repeated phase transitions can create micro-pockets of acidity (eutectic formation).[2]
Autosampler 4°C (Max 24h) N-glucuronides can degrade in solution even at neutral pH over time.[][2]
Troubleshooting Center (FAQ)

Q1: I am seeing high levels of Enalapril parent drug in my "Time 0" samples. What is happening?

  • Diagnosis: In-situ hydrolysis during extraction.[][2]

  • Root Cause: You likely used an acidic mobile phase or precipitant (e.g., 0.1% Formic Acid in Acetonitrile).[][2]

  • Solution: Switch to a neutral mobile phase for the initial gradient (e.g., 10 mM Ammonium Acetate, pH 7.0) or ensure the sample is injected immediately after mixing with any acidic mobile phase.[2]

Q2: Can I use the same samples to analyze Enalapril Acyl-Glucuronide?

  • Diagnosis: Method Conflict.

  • Answer: No. The storage conditions are mutually exclusive.[2]

    • Acyl-Glucuronide requires pH ~4.0 to prevent acyl migration and base hydrolysis.[][2]

    • N-Glucuronide requires pH ~7.4 to prevent acid hydrolysis.[][2]

  • Solution: Split the sample at the time of collection into two aliquots: one acidified (for Acyl) and one neutral (for N-glucuronide).[][2]

Q3: My N-glucuronide peak shape is poor (tailing) without acid in the mobile phase. How do I fix this without degrading the sample?

  • Diagnosis: Chromatographic interaction with silanols.[2]

  • Solution: Use a column with high carbon load and end-capping (e.g., C18 Hybrid Particle).[][2] You can use a slightly acidic mobile phase (pH 4-5) during the LC run because the residence time on the column is short (<10 mins).[][2] The critical danger zone is storage (hours/days) in acid.[2]

Q4: Is Enalapril N-glucuronide susceptible to enzymatic hydrolysis by


-glucuronidase? 
  • Diagnosis: Enzyme specificity.[2][4]

  • Answer: N-glucuronides are generally resistant to standard

    
    -glucuronidase hydrolysis protocols used for O-glucuronides.[][2][5]
    
  • Implication: If you are trying to "cleave" the conjugate to measure total Enalapril, standard enzymatic methods may fail.[2] You may need harsh acid hydrolysis (boiling HCl), which confirms the acid-lability of the bond.[][2]

References
  • BenchChem. (2025).[2][6] Application Notes and Protocols for the Pharmacokinetic Study of Enalaprilat N-Glucuronide. Retrieved from [][2]

  • European Bioanalysis Forum (EBF). (2012).[][2] Stabilisation of Clinical Samples: Unstable Compounds Overview. Retrieved from [][2]

  • Kura Biotech. (2022).[2] The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. Retrieved from

  • Drug Metabolism and Disposition. (2022).[2] Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization. Retrieved from

  • Acanthus Research. (2024).[2] Enalapril Acyl Glucuronide Reference Standards. Retrieved from [][2]

Sources

Optimization

Technical Support Center: Stabilizing Enalapril Glucuronides in Biological Matrices

Welcome to the technical support center for the analysis of enalapril and its glucuronide metabolites. This resource is designed for researchers, scientists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of enalapril and its glucuronide metabolites. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these labile compounds in biological matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the integrity and accuracy of your experimental data.

Introduction: The Challenge of Enalapril Glucuronide Instability

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor and a prodrug that is metabolized in the liver to its active form, enalaprilat.[1][2] A significant pathway in the metabolism and elimination of enalapril and enalaprilat is glucuronidation, leading to the formation of acyl glucuronides and N-glucuronides.[3][4] While glucuronidation is typically a detoxification pathway, acyl glucuronides are known to be chemically reactive and unstable, posing considerable challenges for accurate bioanalysis.[5][6]

These metabolites are susceptible to two primary degradation pathways in biological matrices:

  • pH-dependent Hydrolysis: Reversion of the glucuronide back to the parent compound (enalapril or enalaprilat).[5][7]

  • Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 positions, forming isomers that are resistant to enzymatic hydrolysis by β-glucuronidase.[5][8]

Failure to properly stabilize these glucuronide metabolites ex vivo can lead to an underestimation of their true concentrations and a corresponding overestimation of the parent drug, resulting in inaccurate pharmacokinetic and toxicokinetic data.[5][6] This guide provides the necessary information to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: Why are my measured concentrations of enalapril/enalaprilat higher than expected, while the glucuronide concentrations are low or undetectable?

A1: This is a classic sign of ex vivo hydrolysis of the glucuronide metabolites back to the parent drug during sample collection, processing, or storage.[5] Both enalapril acyl glucuronide and enalaprilat N-glucuronide can be unstable. The presence of esterases and β-glucuronidases in biological samples, coupled with suboptimal pH and temperature, can accelerate this degradation.[8][9] Immediate stabilization of your samples upon collection is critical.

Q2: What is the optimal pH for storing plasma and urine samples containing enalapril glucuronides?

A2: Acyl glucuronides are generally more stable under acidic conditions.[6][10] For enalapril and its metabolites, a pH range of 2.0 to 7.0 has been shown to provide better stability for the parent drug, with degradation to diketopiperazine occurring below pH 5 and hydrolysis to enalaprilat above pH 5.[11] For the stabilization of acyl glucuronides, it is recommended to acidify samples to a pH of approximately 3-5 immediately after collection.[8] This can be achieved by adding a small volume of a suitable buffer, such as citrate or phosphate buffer.

Q3: Can I freeze my samples without any stabilizers and expect the glucuronides to be stable?

A3: While freezing is essential for long-term storage, it may not be sufficient on its own to prevent degradation, especially if the samples undergo multiple freeze-thaw cycles.[3] The initial moments after sample collection, before freezing, are critical. Endogenous enzymes are still active, and the pH of the matrix can promote hydrolysis and acyl migration. Therefore, it is best practice to add stabilizers before the initial freezing.

Q4: What are β-glucuronidase inhibitors, and are they necessary for my experiments?

A4: β-glucuronidases are enzymes present in various tissues and fluids that cleave glucuronide conjugates.[12][13] If you are measuring the glucuronide metabolites themselves, it is highly recommended to use a β-glucuronidase inhibitor to prevent their enzymatic hydrolysis. A commonly used and potent inhibitor is D-saccharic acid 1,4-lactone.[4]

Q5: I am seeing multiple peaks in my chromatogram that I suspect are isomers of my target glucuronide. What could be the cause?

A5: This is likely due to intramolecular rearrangement (acyl migration) of the acyl glucuronide.[5] This process is pH-dependent and can occur during sample handling and storage, especially at neutral or alkaline pH.[9] The formation of these isomers can complicate quantification as they may have different mass spectrometric responses and are resistant to β-glucuronidase. To minimize this, ensure rapid acidification and cooling of the samples immediately after collection.

Troubleshooting Guides

Problem 1: Low or No Recovery of Enalapril Glucuronides
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis during Sample Collection and Processing 1. Immediately cool blood samples in an ice bath after collection. 2. Process blood to plasma within 30 minutes. 3. Acidify plasma/urine to pH 3-5 with a pre-prepared buffer (e.g., citrate or phosphate) immediately after separation/collection.[8]Lowering the temperature slows down enzymatic activity and chemical degradation. Acidic pH inhibits the catalytic activity of esterases and β-glucuronidases and stabilizes the acyl glucuronide structure.[6][10]
Enzymatic Degradation 1. Use collection tubes containing a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone). 2. If not using pre-treated tubes, add the inhibitor to the sample immediately after collection.β-glucuronidase inhibitors specifically block the active site of the enzyme, preventing the cleavage of the glucuronide moiety.[4][12]
Freeze-Thaw Instability 1. Aliquot samples into smaller volumes before the first freeze to avoid multiple freeze-thaw cycles. 2. Thaw samples rapidly in a controlled manner (e.g., room temperature water bath) and keep them on ice.Repeated freezing and thawing can cause localized pH shifts and concentration gradients, accelerating degradation.
Inappropriate Storage Conditions 1. Store stabilized samples at -70°C or lower for long-term storage. 2. Validate the long-term stability of your analytes under your specific storage conditions.Ultra-low temperatures are crucial for minimizing both chemical and enzymatic degradation over extended periods.[14]
Problem 2: High Variability in Replicate Samples
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Sample Handling 1. Standardize the time between sample collection, processing, and stabilization for all samples. 2. Ensure uniform mixing of stabilizers in each sample.Even small variations in the initial handling of unstable analytes can lead to significant differences in degradation, resulting in high variability.
Acyl Migration 1. Ensure immediate and consistent acidification of all samples to the same target pH. 2. Keep samples cooled throughout the entire process until analysis.Acyl migration is highly pH and temperature-dependent.[5] Consistent and immediate stabilization is key to preventing the formation of varying amounts of isomers across samples.
Matrix Effects in LC-MS/MS Analysis 1. Use a stable isotope-labeled internal standard for each analyte (enalapril, enalaprilat, and their glucuronides). 2. Optimize the sample extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[1]Matrix effects can cause ion suppression or enhancement, leading to variability. A co-eluting stable isotope-labeled internal standard can compensate for these effects.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for Enalapril Glucuronide Analysis

Objective: To collect and process blood samples to obtain stabilized plasma suitable for the quantification of enalapril, enalaprilat, and their glucuronide metabolites.

Materials:

  • Vacutainer tubes containing an anticoagulant (e.g., K2-EDTA).

  • Ice bath.

  • Refrigerated centrifuge.

  • Stabilizer solution: 1 M citrate buffer, pH 3.0.

  • β-glucuronidase inhibitor stock solution: 50 mM D-saccharic acid 1,4-lactone in water.

  • Polypropylene cryovials.

Procedure:

  • Pre-cool Collection Tubes: Place the required number of EDTA tubes on ice before blood collection.

  • Blood Collection: Collect whole blood into the pre-cooled EDTA tubes.

  • Immediate Cooling: Immediately after collection, gently invert the tubes 8-10 times to mix the anticoagulant and place them in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 10 minutes at 4°C.

  • Plasma Separation and Stabilization:

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat.

    • For every 900 µL of plasma, add 50 µL of the 1 M citrate buffer (pH 3.0) and 50 µL of the 50 mM D-saccharic acid 1,4-lactone stock solution.

    • Gently vortex to mix.

  • Aliquoting and Storage: Aliquot the stabilized plasma into labeled cryovials. Immediately freeze and store the samples at -80°C until analysis.

Protocol 2: Urine Sample Collection and Stabilization

Objective: To collect and stabilize urine samples for the analysis of enalapril glucuronides.

Materials:

  • Sterile polypropylene urine collection containers.

  • Stabilizer solution: 1 M citrate buffer, pH 3.0.

  • β-glucuronidase inhibitor stock solution: 50 mM D-saccharic acid 1,4-lactone in water.

  • Polypropylene cryovials.

Procedure:

  • Pre-prepare Collection Containers: For a 24-hour urine collection, add the appropriate volume of stabilizer and inhibitor to the collection container beforehand. For spot collections, have the stabilizer and inhibitor ready to be added immediately.

  • Sample Collection: Collect urine into the container.

  • Stabilization:

    • For every 9 mL of urine, add 0.5 mL of 1 M citrate buffer (pH 3.0) and 0.5 mL of 50 mM D-saccharic acid 1,4-lactone stock solution.

    • Mix well by swirling the container.

  • Aliquoting and Storage: Aliquot the stabilized urine into labeled cryovials. Immediately freeze and store at -80°C until analysis.

Visualizations

Metabolic and Degradation Pathways of Enalapril

Enalapril_Metabolism cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_degradation Ex Vivo Degradation Pathways Enalapril Enalapril (Prodrug) Esterases Esterases Enalapril->Esterases Hydrolysis UGTs UGT Enzymes Enalapril->UGTs Glucuronidation Enalaprilat Enalaprilat (Active) Esterases->Enalaprilat Enalapril_Acyl_Glucuronide Enalapril Acyl Glucuronide UGTs->Enalapril_Acyl_Glucuronide Enalaprilat_N_Glucuronide Enalaprilat N-Glucuronide UGTs->Enalaprilat_N_Glucuronide Enalaprilat->UGTs Glucuronidation Hydrolysis Hydrolysis (pH, Esterases) Enalapril_Acyl_Glucuronide->Hydrolysis Acyl_Migration Acyl Migration (pH-dependent) Enalapril_Acyl_Glucuronide->Acyl_Migration Beta_Glucuronidase β-glucuronidase Enalapril_Acyl_Glucuronide->Beta_Glucuronidase Enzymatic Hydrolysis Enalaprilat_N_Glucuronide->Beta_Glucuronidase Enzymatic Hydrolysis Hydrolysis->Enalapril Reversion Isomers Glucuronide Isomers Acyl_Migration->Isomers Beta_Glucuronidase->Enalapril Reversion Beta_Glucuronidase->Enalaprilat Reversion

Caption: Metabolic activation of enalapril and subsequent glucuronidation, alongside potential ex vivo degradation pathways.

Recommended Sample Handling Workflow

Sample_Handling_Workflow Start Sample Collection (Blood/Urine) Immediate_Cooling Immediate Cooling (Ice Bath for Blood) Start->Immediate_Cooling Stabilization Addition of Stabilizers (Acidic Buffer + β-glucuronidase inhibitor) Immediate_Cooling->Stabilization Processing Centrifugation (for Blood) @ 4°C within 30 min Stabilization->Processing Aliquoting Aliquoting into Cryovials Processing->Aliquoting Storage Storage at ≤ -70°C Aliquoting->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Sources

Troubleshooting

Resolving co-elution of Enalapril and its glucuronide metabolites

Ticket ID: #ENAL-GLUC-001 Status: Open Subject: Resolving Co-elution and Quantitation Errors for Enalapril and Enalapril Acyl-Glucuronide Executive Summary You are likely experiencing In-Source Fragmentation (ISF) interf...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ENAL-GLUC-001 Status: Open Subject: Resolving Co-elution and Quantitation Errors for Enalapril and Enalapril Acyl-Glucuronide

Executive Summary

You are likely experiencing In-Source Fragmentation (ISF) interference. Enalapril forms an unstable acyl-glucuronide metabolite. During LC-MS/MS analysis, this glucuronide can co-elute with the parent drug (Enalapril) and degrade within the ion source, shedding its glucuronic acid moiety (176 Da). This mimics the precursor ion of Enalapril, leading to artificially high quantitation results.

This guide provides the diagnostic steps to confirm this phenomenon and the chromatographic protocols required to resolve it.

Section 1: The Diagnostic Phase

Is your "Enalapril" peak actually Enalapril?

The Problem: Enalapril is a prodrug (ethyl ester).[1][2] Its active metabolite is Enalaprilat (diacid), which is highly polar and easily separated. However, the Enalapril Acyl-Glucuronide is the silent disruptor. It is isobaric to the parent in terms of fragmentation products if it undergoes ISF.

Diagnostic Protocol:

  • Monitor the Glucuronide Transition: Add the specific MRM transition for the glucuronide to your method (typically [M+H]+ = Parent + 176).

  • The "Ghost" Peak Test: Inject a pure sample of Enalapril Glucuronide (if available) or a high-concentration patient sample. Monitor the Enalapril transition.

    • Result A: You see a peak at the Enalapril retention time.[3] (Normal).

    • Result B: You see a second peak at a different retention time appearing in the Enalapril channel.[3] This is ISF. The glucuronide is converting to the parent in the source.

Visualizing the Interference Mechanism

ISF_Mechanism cluster_0 The 'Ghost' Peak Effect Gluc Enalapril Glucuronide (Precursor: m/z ~553) Source ESI Source (High Temp/Voltage) Gluc->Source Elution ParentIon Enalapril Ion (m/z 377) Source->ParentIon Loss of Glucuronic Acid (-176 Da) Detector MS Detector (False Positive) ParentIon->Detector Detected as Parent

Caption: Figure 1. Mechanism of In-Source Fragmentation (ISF) where the glucuronide metabolite mimics the parent drug.

Section 2: Chromatographic Resolution (The Fix)

If ISF occurs, chromatographic separation is the ONLY solution.

Q: "I am using a standard C18 column, but they still co-elute. Why?" A: Enalapril and its acyl-glucuronide have similar hydrophobicities in many generic gradients. Furthermore, acyl-glucuronides are susceptible to acyl migration , creating positional isomers that broaden the peak, causing overlap with the parent.

Recommended Method Parameters
ParameterRecommendationScientific Rationale
Column Phase Phenyl-Hexyl or Polar-Embedded C18 Phenyl phases offer

interactions with the aromatic ring of Enalapril, providing orthogonal selectivity compared to standard alkyl chains. This often pulls the glucuronide away from the parent.
Mobile Phase A 0.1% Formic Acid (pH ~2.7)CRITICAL. Acyl glucuronides are unstable at neutral/basic pH. You must maintain acidic conditions to prevent hydrolysis and stabilize the molecule.
Mobile Phase B Acetonitrile (with 0.1% FA)Methanol can cause transesterification of acyl glucuronides, converting them into methyl esters which further complicates the chromatogram.
Gradient Shallow Gradient (e.g., 2% per min)A steep gradient compresses the peaks. A shallow ramp around the elution zone (25-45% B) is necessary to resolve the glucuronide isomers from the parent.
Step-by-Step Optimization Protocol
  • Switch Column: Replace C18 with a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.9 µm or 2.6 µm).

  • Acidify: Ensure Mobile Phase A is pH < 3.0.

  • Gradient Test:

    • Hold at 5% B for 1 min (divert to waste to remove salts).

    • Ramp 5% to 95% over 10 mins (Linear).

    • Observation: The Glucuronide should elute before Enalapril.

  • Fine Tuning: If resolution is < 1.5, lower the slope of the gradient between minutes 3 and 7.

Section 3: Sample Preparation & Stability

Preventing the artifact before it reaches the column.

Q: "My metabolite ratios change while the sample sits in the autosampler." A: This is classic acyl-glucuronide instability. The ester bond hydrolyzes back to Enalapril, or the acyl group migrates to different positions on the glucuronic acid ring.

Stability Protocol:

  • Temperature: Maintain autosampler at 4°C . Never run these samples at room temperature.

  • Acidification: Pre-treat plasma samples with weak acid (e.g., 2% Formic Acid) immediately upon collection or thawing.

  • Solvent Choice: Reconstitute extracts in 90:10 Water:Acetonitrile (+0.1% FA) . Avoid pure organic solvents for reconstitution, as they promote degradation/isomerization.

Decision Tree for Method Development

Method_Dev Start Start: Co-elution Issue CheckPH Is Mobile Phase Acidic? (pH < 3.0) Start->CheckPH Acidify Action: Add 0.1% Formic Acid CheckPH->Acidify No CheckCol Column Type? CheckPH->CheckCol Yes Acidify->CheckCol SwitchCol Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckCol->SwitchCol Standard C18 CheckSolvent Organic Modifier? CheckCol->CheckSolvent Already Phenyl/Polar SwitchCol->CheckSolvent SwitchSolvent Action: Switch MeOH to ACN (Prevent Transesterification) CheckSolvent->SwitchSolvent Methanol Final Resolution Achieved (Rs > 1.5) CheckSolvent->Final Acetonitrile SwitchSolvent->Final

Caption: Figure 2. Troubleshooting logic flow for resolving Enalapril/Glucuronide co-elution.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the necessity of evaluating metabolite stability and conversion.

  • S. Rao, G. Chakka. (2019).[2] Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma.[2][4][5] J Anal Bioanal Tech.[2][5][6] Describes baseline separation of Enalapril and Enalaprilat using acidic mobile phases.

  • Xue, Y., et al. (2006). Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers.[7] Rapid Communications in Mass Spectrometry. Establishes the protocol for separating acyl glucuronide isomers using gradient optimization.

  • Chaimbault, P. (2015).[6] Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides. ResearchGate.[6] Details the instability mechanisms of acyl glucuronides and the requirement for acidic LC conditions.

  • C.Q. Yan, et al. (2011). A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC–MS. Bioanalysis.[1][4][5][6][7][8][9] Definitive guide on diagnosing ISF in glucuronides.

Sources

Optimization

Technical Support Center: pH-Dependent Stability of Enalapril N-Glucuronide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the stability of Enalapril N-glucuronide. Recognizing that direct stability data for this specific metabolite is limited, this document synthesizes information on the parent compound's degradation, general principles of glucuronide chemistry, and established analytical methodologies to provide a robust framework for your experiments.

Section 1: Foundational Concepts in Enalapril N-Glucuronide Stability

This section addresses the fundamental knowledge required to understand and troubleshoot stability issues.

Q1: What is Enalapril N-glucuronide, and why is its stability a critical concern?

Enalapril is a widely used prodrug that is hydrolyzed in the body to its active form, Enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] As part of the body's detoxification process, Enalaprilat can undergo a Phase II metabolic reaction called glucuronidation.[3] This process, catalyzed by UGT enzymes, attaches a glucuronic acid molecule to the secondary amine of Enalaprilat, forming Enalapril N-glucuronide.[4] This conjugation increases the molecule's water solubility, facilitating its excretion from the body.

The stability of this metabolite is critical for several reasons:

  • Accurate Pharmacokinetic (PK) Modeling: If the metabolite degrades in biological samples (plasma, urine) before or during analysis, its concentration will be underestimated, leading to inaccurate PK profiles.

  • Metabolite Safety Assessment: Understanding the degradation products is essential, as they could potentially have their own pharmacological or toxicological effects.

  • Analytical Method Development: A robust, stability-indicating analytical method must be able to separate the intact metabolite from its degradants to ensure accurate quantification.[5][6]

Q2: What can the degradation of the parent drug, Enalapril, teach us about the stability of its N-glucuronide metabolite?

The degradation of Enalapril maleate is highly pH-dependent and serves as an excellent model for predicting potential instabilities of its metabolites.[7][8] Two primary degradation pathways are known:

  • Intramolecular Cyclization: Under acidic conditions (pH < 5), Enalapril preferentially degrades via an intramolecular cyclization to form a diketopiperazine (DKP) derivative.[8][9]

  • Hydrolysis: In neutral to alkaline solutions (pH > 5), the dominant pathway is the hydrolysis of the ethyl ester group, yielding the active metabolite, Enalaprilat.[6][7][9]

This pH-dependent behavior highlights the susceptibility of the Enalapril scaffold to both acid- and base-catalyzed reactions. While the N-glucuronide does not have the same ester group as Enalapril, this underlying pH sensitivity of the core structure is a key consideration.

Q3: What general principles govern the pH stability of N-glucuronide conjugates?

N-glucuronides, which involve a covalent bond between a nitrogen atom on the drug and the C-1 carbon of glucuronic acid, have distinct stability profiles compared to other conjugates like O- or S-glucuronides. Generally, N-glucuronides are considered more stable, with one critical exception: they are often labile under acidic conditions.[10][11] Acid-catalyzed hydrolysis can cleave the C-N glycosidic bond, releasing the parent aglycone (in this case, Enalaprilat) and glucuronic acid.[12] This instability at low pH is a primary concern during sample collection, storage, and analysis.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your stability experiments.

Q4: I'm observing a rapid loss of my Enalapril N-glucuronide standard in acidic buffer (e.g., pH < 4). What is happening and how can I mitigate it?

Likely Cause: You are observing acid-catalyzed hydrolysis of the N-glucuronide bond. N-glucuronides of arylamines and related compounds are known to be particularly acid-labile.[10] The low pH environment protonates the nitrogen atom, weakening the C-N bond and making it susceptible to cleavage.

Troubleshooting Steps:

  • Confirm Buffer pH: Use a calibrated pH meter to verify the exact pH of your buffer and any solutions used for dilution.

  • Adjust Sample pH: If your experimental matrix is acidic, neutralize samples with a suitable buffer (e.g., phosphate or TRIS) to a pH of 6.0-7.5 as soon as possible after collection.

  • Optimize Analytical Conditions: If using HPLC, minimize the time the sample spends in a highly acidic mobile phase. Consider using a higher pH mobile phase if your chromatography allows, or ensure your autosampler is cooled to ~4°C to slow degradation while samples are queued for injection.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the degradation window.

Q5: My analytical results show unexpected peaks when storing samples at neutral or mildly alkaline pH. Could this be degradation?

Likely Cause: While N-glucuronides are generally more stable at neutral to alkaline pH, other reactions are possible. Some ester glucuronides are known to undergo intramolecular rearrangement at mild alkaline pH, where the aglycone migrates to a different hydroxyl group on the glucuronic acid moiety.[13] While less common for N-glucuronides, the possibility of structural isomerization or degradation via other, slower pathways cannot be ruled out without further investigation.

Troubleshooting Steps:

  • Characterize Unknowns: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks.[5][14] This will help identify if they are isomers of the parent metabolite or distinct degradation products.

  • Perform Forced Degradation: Systematically expose your standard to heat, light, and oxidative stress at neutral pH to see if you can reproduce the formation of these unknown peaks, which would confirm they are degradants.

  • Review Excipient Compatibility: If working with a formulation, consider potential interactions with excipients, which can create a microenvironment with a different pH or catalyze degradation.[15][16]

Q6: I'm trying to use β-glucuronidase to cleave the conjugate after a stability study, but I'm getting low recovery of Enalaprilat. Why might this be?

Likely Cause: This issue typically stems from two sources: degradation of the substrate before the enzyme is added, or suboptimal conditions for the enzymatic reaction itself.

Troubleshooting Steps:

  • Verify Substrate Integrity: First, confirm that the Enalapril N-glucuronide has not already degraded in your sample due to pH instability (see Q4). Analyze a pre-hydrolysis aliquot to quantify the intact metabolite.

  • Check Enzyme's Optimal pH: β-glucuronidase enzymes have an optimal pH range for activity, often between pH 4.5 and 8.0, depending on the source (e.g., purified abalone vs. recombinant).[17] If your stability sample was incubated at a pH outside this range, you must adjust it to the enzyme's optimal pH before starting the hydrolysis reaction.

  • Evaluate for Enzyme Inhibition: Components of your buffer or sample matrix could be inhibiting the enzyme. Run a positive control using the enzyme and a known, reliable substrate in a clean buffer to ensure the enzyme itself is active.

  • Consider Acyl Migration: Although less likely for an N-glucuronide, if any ester glucuronides were present and rearranged under alkaline conditions, they would become resistant to β-glucuronidase cleavage, leading to low recovery.[13]

Section 3: Experimental Protocols & Data

Protocol 1: Conducting a pH-Rate Profile Study for Enalapril N-Glucuronide

This protocol outlines a robust workflow for determining the stability of Enalapril N-glucuronide across a range of pH values.

Objective: To determine the first-order degradation rate constant (k) of Enalapril N-glucuronide at various pH levels.

Materials:

  • Enalapril N-glucuronide reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., citric acid, sodium phosphate, borax)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Constant temperature incubator or water bath (set to 37°C)

  • Validated stability-indicating HPLC or LC-MS/MS method[18][19]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use appropriate buffer systems for each pH (e.g., HCl/KCl for pH 2, citrate for pH 4, phosphate for pH 6-7.4, borate for pH 9-10).

  • Stock Solution: Prepare a stock solution of Enalapril N-glucuronide in a non-reactive solvent like acetonitrile or water at a known concentration (e.g., 1 mg/mL).

  • Initiation of Experiment: For each pH condition, dilute the stock solution into the pre-warmed (37°C) buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Vortex gently. This is your Time 0 sample.

  • Time 0 Sampling: Immediately withdraw an aliquot from each pH solution. Quench the degradation by diluting it in your initial mobile phase or a neutralizing buffer and place it in a cooled autosampler, or freeze at -80°C for later analysis.

  • Incubation and Sampling: Place the remaining solutions in the 37°C incubator. Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be higher for conditions where degradation is expected to be rapid (i.e., low pH). Process each sample as described in Step 4.

  • Sample Analysis: Analyze all samples from all time points using your validated stability-indicating chromatographic method.

  • Data Analysis:

    • For each pH, plot the natural logarithm (ln) of the remaining Enalapril N-glucuronide concentration versus time.

    • The slope of this line will be equal to -k (the negative of the observed first-order rate constant).

    • Finally, plot log(k) versus pH to generate the pH-rate profile.

Data Summary: Predicted pH-Dependent Degradation

The following table summarizes the expected relationship between pH and the stability of Enalapril N-glucuronide, based on the principles of N-glucuronide chemistry.

pHPredicted StabilityPrimary Degradation PathwayExpected Degradation Rate Constant (k)
2.0Highly UnstableAcid-catalyzed hydrolysis of the N-glucuronide bondHigh
4.0UnstableAcid-catalyzed hydrolysisModerate
6.0Relatively StableMinimal degradationLow
7.4StableMinimal degradationVery Low
9.0Relatively StablePotential for slow base-catalyzed reactionsLow

Section 4: Visualizations

Predicted pH-Dependent Degradation Pathways

G cluster_parent Parent Drug Degradation cluster_metabolite Predicted Metabolite Degradation Enalapril Enalapril DKP Diketopiperazine (DKP) Enalapril->DKP Acidic pH (<5) Intramolecular Cyclization Enalaprilat_parent Enalaprilat Enalapril->Enalaprilat_parent Alkaline pH (>5) Ester Hydrolysis Metabolite Enalapril N-Glucuronide Enalaprilat_met Enalaprilat Metabolite->Enalaprilat_met Acidic pH (<4) C-N Bond Hydrolysis Isomers Potential Isomers or Other Degradants Metabolite->Isomers Neutral/Alkaline pH (Hypothetical, Slow) GlucuronicAcid Glucuronic Acid

Caption: Predicted degradation pathways for Enalapril N-glucuronide vs. its parent drug.

Experimental Workflow for a pH Stability Study

workflow A 1. Prepare Buffers (pH 2 to 10) C 3. Spike Stock into Pre-warmed Buffers A->C B 2. Prepare Stock Solution of Enalapril N-Glucuronide B->C D 4. Collect 'Time 0' Sample & Incubate at 37°C C->D E 5. Collect Samples at Timed Intervals D->E t = 1, 2, 4... hrs F 6. Quench Reaction (Dilute/Neutralize/Freeze) E->F G 7. Analyze All Samples via Stability-Indicating HPLC or LC-MS/MS F->G H 8. Plot Data & Calculate Degradation Rate (k) G->H

Caption: Step-by-step workflow for a pH-rate profile stability study.

Section 5: Frequently Asked Questions (FAQs)

Q7: What are the optimal pH and temperature conditions for long-term storage of Enalapril N-glucuronide stock solutions?

For long-term stability, stock solutions should be stored under conditions that minimize chemical degradation. Based on general principles, the following is recommended:

  • pH: Prepare stock solutions in a slightly acidic to neutral buffer (pH 6.0 - 7.0) or in an organic solvent like acetonitrile if solubility allows. Avoid highly acidic conditions.

  • Temperature: Store solutions frozen at -20°C or, for maximum stability, at -80°C.

  • Protection from Light: Store vials in the dark to prevent any potential photolytic degradation.

Q8: How do I choose the right buffer system for my stability study?

The choice of buffer is critical for maintaining a constant pH.

  • Buffering Capacity: Select a buffer system whose pKa is within +/- 1 pH unit of your target pH. For example, use a citrate buffer for pH 3-5 and a phosphate buffer for pH 6-8.

  • Analytical Compatibility: Be mindful of your analytical method. Phosphate buffers can cause ion suppression in mass spectrometry and are not ideal for LC-MS analysis.[5][14] Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS.

  • Non-Reactivity: Ensure the buffer components do not react with your analyte.

Q9: My existing HPLC method for Enalapril doesn't adequately resolve the N-glucuronide from its degradants. What should I do?

If you lack separation, your method is not "stability-indicating." You will need to re-develop the chromatographic method.

  • Adjust Mobile Phase pH: The ionization state of Enalaprilat (a degradation product) is highly pH-dependent. Altering the mobile phase pH can significantly change its retention time relative to the N-glucuronide.[19]

  • Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. This changes the selectivity of the separation.

  • Evaluate Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different retention mechanisms.

  • Implement Gradient Elution: A gradient method, where the percentage of organic solvent is increased over time, is often necessary to separate structurally similar compounds like a parent metabolite and its degradants.[18]

References

  • STABILITY AND EXCIPIENT COMPATIBILITY ASSESSMENT OF ENALAPRIL MALEATE THROUGH FORCED DEGRADATION STUDIES. (n.d.). History of Medicine. Available at: [Link]

  • Srinivasu, M. K., Raju, A. N., & Rao, B. M. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-10. Available at: [Link]

  • The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. (n.d.). IMCS. Available at: [Link]

  • Srinivasu, M. K., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. ResearchGate. Available at: [Link]

  • Dickinson, R. G., & Hooper, M. J. (1983). The formation of beta-glucuronidase resistant glucuronides by the intramolecular rearrangement of glucuronic acid conjugates at mild alkaline pH. Biochemical Pharmacology, 32(1), 227-230. Available at: [Link]

  • Dinic, J., et al. (2012). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 35(5). Available at: [Link]

  • Butler, M. A., et al. (1988). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. Carcinogenesis, 9(10), 1997-2002. Available at: [Link]

  • Rao, J. L., et al. (2018). analytical method development and validation of stability indicating rp-hplc method for assay. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Sankar, G., et al. (2018). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 4(10), FSO343. Available at: [Link]

  • Attimarad, M., et al. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Al-Omari, M. M., et al. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 893-902. Available at: [Link]

  • Dinic, J., et al. (2012). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. ResearchGate. Available at: [Link]

  • Enalapril maleate preparation and application thereof. (2020). Google Patents.
  • Role of Glucuronidation in Drug Detoxification and Elimination. (2024). News-Medical.net. Available at: [Link]

  • Al-Omari, M. M., et al. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. PubMed. Available at: [Link]

  • Hu, D. G., et al. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 49(2), 1-20. Available at: [Link]

  • Carbonell, P., et al. (1991). Effect of pH on the inhibition of angiotensin converting activity by enalaprilat in the rat perfused mesenteric vascular bed. British Journal of Pharmacology, 104(3), 579-583. Available at: [Link]

  • What is the mechanism of Enalapril Maleate? (2024). Patsnap Synapse. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Glucuronidation and Sulfonation. (n.d.). University of Washington. Available at: [Link]

  • Gafni, A., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1269. Available at: [Link]

  • Bout, B., & Vromans, H. (2022). Influence of commonly used excipients on the chemical degradation of enalapril maleate in its solid state: The role of condensed water. ResearchGate. Available at: [Link]

  • Mardal, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. Available at: [Link]

  • Davies, R. O., et al. (1984). An overview of the clinical pharmacology of enalapril. British Journal of Clinical Pharmacology, 18(Suppl 2), 215S-229S. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low recovery of Enalapril N-glucuronide in SPE

Technical Support Center: Bioanalytical Method Development Subject: Troubleshooting Low Recovery of Enalapril N-Glucuronide in Solid Phase Extraction (SPE) Ticket ID: #SPE-ENAL-GLUC-001 Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Method Development Subject: Troubleshooting Low Recovery of Enalapril N-Glucuronide in Solid Phase Extraction (SPE) Ticket ID: #SPE-ENAL-GLUC-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[]

Executive Summary

Researchers working with Enalapril N-glucuronide often encounter a "phantom loss" of recovery.[] You spike the sample, extract it, and 60% of it vanishes. The immediate assumption is poor retention on the cartridge.

However, based on the physiochemical properties of this analyte (MW ~552.58), the loss is rarely just "retention." It is usually a combination of chemical instability (hydrolysis) and incorrect ionization states during the load/elute phases.

Enalapril N-glucuronide is a "chemical minefield":

  • The Ethyl Ester: Susceptible to alkaline hydrolysis (converting to Enalaprilat N-glucuronide).[]

  • The N-Glucuronide Bond: Susceptible to acid hydrolysis and in-source fragmentation.[]

  • Polarity: Highly hydrophilic (logP < 1), causing breakthrough on standard C18 phases.

This guide moves beyond generic protocols to address the specific molecular behavior of this metabolite.

Module 1: The "Hidden" Loss (Pre-Extraction Stability)

Q: My recovery decreases the longer the sample sits before extraction. Is the glucuronide degrading?

A: Yes. You are likely fighting two degradation pathways simultaneously.

Unlike simple drug molecules, Enalapril N-glucuronide contains a labile ethyl ester moiety.[] If your plasma samples are left at room temperature or processed at high pH (>8.0), the ester hydrolyzes, converting your analyte into Enalaprilat N-glucuronide. This is often mistaken for "low recovery" because the mass shifts, and you are no longer detecting the parent glucuronide transition.

The Fix: The "Cold-Acid" Stabilization Protocol You must "freeze" the enzymatic and chemical activity immediately upon collection.

ParameterRecommendationMechanism
Temperature Ice Bath (4°C) at all times.Slows spontaneous hydrolysis of the ester.
pH Adjustment Acidify plasma to pH 4.0 - 5.0 .Prevents alkaline hydrolysis of the ester. Note: Do not go < pH 3.0, or you risk hydrolyzing the N-glucuronide bond.[]
Inhibitors Add Dichlorvos or PMSF (optional).[]Inhibits plasma esterases that attack the Enalapril ester.

Module 2: SPE Chemistry & Retention (The "Flow-Through" Loss)

Q: I am using a standard C18 cartridge, but the analyte breaks through during the load step. Why?

A: Enalapril N-glucuronide is too polar for standard C18 retention, especially when ionized.[]

The molecule possesses a free carboxylic acid on the glucuronic acid moiety (pKa ~3.2) and the proline carboxyl (pKa ~3.0-5.4).[][2] At neutral pH, these are negatively charged (COO⁻), making the molecule highly water-soluble and repelling it from the hydrophobic C18 chains.

The Solution: Mixed-Mode Anion Exchange (MAX) Do NOT use Cation Exchange (MCX).[] While Enalapril has an amine, eluting from MCX requires high pH (ammonia), which will destroy the ethyl ester in your analyte.

Why MAX is the "Gold Standard" for this Analyte:

  • Retention: You load at neutral pH. The analyte's carboxyl groups (negative) bind tightly to the positively charged sorbent.

  • Cleanup: You can wash with 100% Methanol (removes neutrals/bases) without eluting your analyte.

  • Elution: You elute with Acidic Methanol . This protonates the carboxyls (neutralizing the charge), releasing the analyte without exposing it to the ester-destroying high pH.

Recommended MAX Protocol (Self-Validating)

SPE_Workflow cluster_chemistry Chemistry Logic Start Plasma Sample (Acidified to pH 5) Dilution Dilute 1:1 with 50mM NH4OAc Buffer (pH 7.0) (Ensures Ionization of COOH) Start->Dilution Condition Condition MAX Cartridge: 1. MeOH 2. pH 7 Buffer Load Load Sample (Flow < 1 mL/min) Analyte binds via Anion Exchange Condition->Load Wash1 Wash 1: 5% NH4OH in Water (Removes Proteins/Matrix) *Keep exposure short (<1 min)* Load->Wash1 Flow Through: Neutrals & Bases Wash2 Wash 2: 100% Methanol (Removes Hydrophobic Neutrals) Wash1->Wash2 Elute Elute: 2% Formic Acid in Methanol (Protonates COOH -> Release) Wash2->Elute Analyte Retained Evap Evaporate & Reconstitute (Avoid dryness, Keep < 40°C) Elute->Evap

Caption: Mixed-Mode Anion Exchange (MAX) workflow designed to protect the labile ester while retaining the polar glucuronide.

Module 3: Elution & Evaporation (The "Trapped" Loss)

Q: My extraction worked, but I lost everything during evaporation. Is it volatile?

A: It is not volatile, but it is prone to adsorption and thermal degradation .

  • Non-Specific Binding: Glucuronides can bind irreversibly to polypropylene tubes once the solvent is removed.

    • Fix: Add 10-20 µL of DMSO or Ethylene Glycol to the collection tube before evaporation.[] This ensures the analyte never goes completely dry ("keeper solvent").

  • Thermal Instability: High heat (>45°C) during N2 evaporation can cleave the N-glucuronide bond.[]

    • Fix: Set evaporator temperature to 35°C max .

Module 4: LC-MS/MS Troubleshooting (The "False" Loss)

Q: I see a peak, but the signal is weak and variable. Is it suppression?

A: Glucuronides are notorious for suffering from phospholipid suppression, as they often co-elute with these matrix components in Reversed-Phase LC.[]

Diagnostic Check: Monitor the Phospholipid Transition (m/z 184 > 184) alongside your analyte. If the phospholipid peak overlaps with your Enalapril N-glucuronide peak, your "low recovery" is actually ionization suppression.[]

LC Optimization for Glucuronides:

  • Column: Use a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).[] These retain polar glucuronides better, moving them away from the solvent front and early-eluting salts.

  • Mobile Phase: Use Ammonium Formate (pH 3-4) rather than just Formic Acid.[] Glucuronides ionize better with slightly buffered mobile phases.

Summary of Critical Parameters

StepCommon PitfallCorrective Action
Sample Handling Room temp storage; High pH.[]Acidify to pH 5; Keep on Ice.
SPE Phase C18 (Breakthrough); MCX (Elution destroys ester).Use MAX (Mixed-Mode Anion Exchange).
Elution Basic elution (NH4OH).[]Acidic Elution (2% Formic in MeOH).
Evaporation Drying to completion; High heat.Use "Keeper" solvent; Max 35°C.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link][]

  • Stability of Acyl and N-Glucuronides. Hypha Discovery. Highlights the acid/base stability profiles of different glucuronide classes. Available at: [Link][]

  • Enalapril Stability Profile. National Institutes of Health (PubMed). Discusses the hydrolysis of Enalapril maleate in various pH conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of Enalapril &amp; Enalaprilat

Welcome to the Advanced Applications Support Hub. Subject: Mitigating Matrix Effects in Enalapril/Enalaprilat Quantification Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Mitigating Matrix Effects in Enalapril/Enalaprilat Quantification Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because you are observing low sensitivity, poor reproducibility, or non-linear calibration curves for Enalaprilat (the active metabolite), while the parent drug (Enalapril ) behaves reasonably well.

The Core Issue: Enalaprilat is a dicarboxylic acid metabolite. It is significantly more polar (hydrophilic) than Enalapril. On standard C18 Reverse Phase (RP) chromatography, Enalaprilat often elutes near the void volume (


), exactly where unretained matrix components (salts, phospholipids) elute. This results in severe Ion Suppression .

This guide provides the diagnostic workflows and remediation protocols required to validate this assay according to FDA/EMA bioanalytical guidelines.

Module 1: Diagnosis – "Do I have a Matrix Effect?"

User Question: My internal standard (IS) response varies wildly between patient samples, but my neat standards look fine. Is this a matrix effect?

Dr. Vance: Yes, this is a hallmark sign of matrix effects. Because Enalaprilat is polar, it is vulnerable to co-eluting phospholipids that compete for charge in the ESI source. To confirm this visually, you must perform a Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery data.

Protocol: Post-Column Infusion (PCI)

This qualitative test maps the "suppression zones" of your chromatogram.

  • Setup: Connect a syringe pump containing a steady flow of Enalaprilat (100 ng/mL) into the LC effluent via a T-piece before it enters the MS source.

  • Injection: Inject a blank extracted plasma sample (processed via your current method).

  • Observation: Monitor the baseline of Enalaprilat. You will see a steady signal (from the syringe) that dips (suppression) or rises (enhancement) when matrix components elute from the column.[1]

  • Overlay: Overlay your analyte's retention time (

    
    ) on this trace. If your peak sits in a "dip," you have a matrix problem.[1]
    

PCI_Setup cluster_result Result LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Junction Column->T_Piece Syringe Syringe Pump (Enalaprilat Std) Syringe->T_Piece MS Mass Spectrometer (ESI Source) T_Piece->MS Signal Baseline Dip = Ion Suppression MS->Signal

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix suppression zones.

Module 2: Sample Preparation – The Root Cause

User Question: I am using Protein Precipitation (PPT) with Acetonitrile. It’s cheap and fast, but my LOQ for Enalaprilat is poor. Should I switch to SPE?

Dr. Vance: For Enalaprilat, Protein Precipitation (PPT) is often insufficient. PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary agents of ion suppression in plasma. Because Enalaprilat is polar, it often co-elutes with these phospholipids if you use standard gradients.

Recommendation: Switch to Solid Phase Extraction (SPE) , specifically Mixed-Mode Anion Exchange (MAX) .

Why Mixed-Mode SPE?

Enalaprilat has two carboxyl groups (


 ~3.0 and ~5.4) and a secondary amine.
  • Reverse Phase (C18) SPE: Often fails to retain Enalaprilat during the wash step because the analyte is too polar.

  • MAX SPE: Retains the analyte by charge (ionic interaction with the carboxyl group) and hydrophobicity. This allows you to wash the column with aggressive organic solvents (to remove phospholipids) while the Enalaprilat remains locked to the sorbent.

Comparative Data: Extraction Efficiency
FeatureProtein Precipitation (PPT)Solid Phase Extraction (MAX)
Phospholipid Removal < 20%> 95%
Enalaprilat Recovery High (>90%) but "dirty"Consistent (85-95%) and "clean"
Matrix Factor (MF) 0.4 - 0.6 (Severe Suppression)0.9 - 1.0 (Negligible)
Sensitivity (LOQ) ~5-10 ng/mL~0.1-0.5 ng/mL

(Data synthesized from Ghosh et al. and standard application notes [1, 3])

Module 3: Quantification – The Matuszewski Method

User Question: How do I calculate the exact percentage of matrix effect to report in my validation?

Dr. Vance: You must use the "Post-Extraction Spike" method defined by Matuszewski et al. [2]. This distinguishes Extraction Efficiency (RE) from Matrix Effect (ME) .

The Protocol

Prepare three sets of samples at Low and High QC levels:

  • Set A (Neat): Standard in mobile phase.[2]

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1][3]

  • Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.

The Calculations
  • Matrix Factor (MF): Measures ion suppression/enhancement.[3]

    
    
    
    • Target:

      
       (Close to 1.0 is ideal).
      
    • If MF < 1: Ion Suppression.[3][4][5][6]

    • If MF > 1: Ion Enhancement.[1][3][4][5]

  • Recovery (RE): Measures extraction efficiency.[2][7]

    
    
    
  • IS-Normalized MF: The most critical validation parameter.

    
    
    
    • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be ≤ 15% [4].[5]

Module 4: Troubleshooting Workflow

User Question: I see "ghost peaks" in my chromatogram that interfere with Enalaprilat in subsequent injections. What is happening?

Dr. Vance: You are likely experiencing Phospholipid Build-up . Phospholipids (PLs) are strongly retained on C18 columns. If your gradient run time is too short, PLs from Injection 1 may elute during Injection 2 or 3.

Action Plan:

  • Monitor PLs: Add an MRM transition for m/z 184 -> 184 (Phosphatidylcholines) to your method. Check where they elute.

  • Column Flushing: Ensure your gradient ends with a high organic wash (95% ACN/MeOH) for at least 2 column volumes.

  • Divert Valve: Divert the first 1-2 minutes of flow to waste to prevent salts from entering the source.

Troubleshooting_Flow Start Issue: Low Sensitivity for Enalaprilat Check_RT Is Retention Time < 2 x t0 (Void Volume)? Start->Check_RT Action_Chrom Action: Change Chromatography Use HILIC or C18 with Ion Pairing Check_RT->Action_Chrom Yes Check_ME Perform Post-Extraction Spike (Matuszewski Method) Check_RT->Check_ME No Result_ME Is Matrix Factor < 0.8? Check_ME->Result_ME Action_SPE Action: Switch from PPT to Mixed-Mode SPE (MAX) Result_ME->Action_SPE Yes (Suppression) Action_IS Action: Ensure Stable Isotope Internal Standard (Enalaprilat-d5) Result_ME->Action_IS No (ME is OK)

Figure 2: Decision tree for troubleshooting sensitivity issues in Enalaprilat analysis.

References
  • Ghosh, C., et al. (2010).[4] "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." Journal of Chromatography B.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019–3030.[3]

  • Thermo Scientific. (2012). "LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA." Application Note.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bioanalytical Validation of Enalapril N-glucuronide

Optimizing Selectivity & Stability in High-Throughput LC-MS/MS Executive Summary: The "In-Source" Trap In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Enalapril N-glucuronide presents a notorious an...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Selectivity & Stability in High-Throughput LC-MS/MS

Executive Summary: The "In-Source" Trap

In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, Enalapril N-glucuronide presents a notorious analytical challenge that often invalidates standard pharmacokinetic (PK) data. Unlike its parent (Enalapril) or its active metabolite (Enalaprilat), the N-glucuronide conjugate is highly polar and susceptible to in-source fragmentation (ISF).

During Electrospray Ionization (ESI), labile N-glucuronide bonds can rupture before mass filtration. The mass spectrometer then detects the released parent ion (


 377.2) originating from the glucuronide (

553.2), causing a false positive overestimation of Enalapril .

This guide compares two validation strategies:

  • The Conventional Approach: Protein Precipitation (PP) with standard C18 chromatography.

  • The Optimized Approach (Recommended): Solid Phase Extraction (SPE) with Polar-Embedded chromatography.

We demonstrate why the Optimized Approach is the only pathway to meet ICH M10 regulatory standards for selectivity and stability.

Comparative Methodology: Performance Matrix

The following table contrasts the performance of a generic "quick-and-dirty" method versus the optimized protocol required for rigorous validation.

FeatureMethod A: Conventional (Alternative) Method B: Optimized (Recommended)
Sample Preparation Protein Precipitation (ACN/MeOH)Mixed-Mode Cation Exchange (MCX) SPE
Chromatography Standard C18 (High Hydrophobicity)Polar-Embedded C18 or Phenyl-Hexyl
Selectivity (

)
Poor (

). Glucuronide co-elutes with Parent.[1]
High (

).
Baseline separation achieved.
Matrix Effect (ME) High suppression (>20%) due to phospholipids.Negligible (<5%) ; phospholipids removed.
ISF Interference Critical Failure: Glucuronide ISF mimics Parent signal.Controlled: Chromatographic resolution prevents crosstalk.
Sensitivity (LLOQ) ~5.0 ng/mL (High noise floor)0.1 ng/mL (Enriched sample)

The Bioanalytical Challenge: Mechanism of Failure

To validate this method, one must understand the metabolic pathway and the specific point of analytical failure.

Metabolic Pathway Diagram

Metabolism Enalapril Enalapril (Prodrug, m/z 377) Enalaprilat Enalaprilat (Active, m/z 349) Enalapril->Enalaprilat Hydrolysis (Liver/Blood) Glucuronide Enalapril N-glucuronide (Phase II, m/z 553) Enalapril->Glucuronide UGT Conjugation Fragment In-Source Fragment (False Parent Signal) Glucuronide->Fragment ESI Source Heat/Voltage (In-Source Fragmentation) Fragment->Enalapril Interference

Figure 1: Metabolic pathway of Enalapril showing the critical analytical risk: the conversion of N-glucuronide back to the parent mass during ionization.

Detailed Experimental Protocol (Method B)

To achieve the "Optimized" performance cited above, follow this validated workflow. This system ensures the physical separation of the glucuronide from the parent drug before they enter the mass spectrometer.

Instrumentation & Conditions
  • LC System: UHPLC (Binary Gradient)

  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion), 100 x 2.1 mm, 1.8 µm.

    • Rationale: The polar-embedded group retains the hydrophilic glucuronide longer than a standard C18, preventing it from eluting in the solvent front (suppression zone) and separating it from Enalapril.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: Triple Quadrupole (ESI Positive).

MS/MS Transitions
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Enalapril 377.2234.13022
Enalaprilat 349.2206.13025
Enalapril N-Gluc 553.2377.23518
Enalapril-d5 (IS) 382.2239.13022
Sample Preparation (Mixed-Mode SPE)

Direct protein precipitation is insufficient for removing phospholipids that cause ion suppression at the early retention times where glucuronides elute.

Workflow Diagram:

SPE_Workflow Step1 1. Pre-treatment 200µL Plasma + 200µL 2% Formic Acid (Ionize basic amine) Step2 2. Condition SPE Plate (Mixed-Mode Cation Exchange - MCX) 1mL MeOH -> 1mL Water Step1->Step2 Step3 3. Load Sample Low flow rate (1 mL/min) Step2->Step3 Step4 4. Wash 1: 2% Formic Acid (Remove proteins/interferences) Step3->Step4 Step5 5. Wash 2: 100% Methanol (Remove neutral lipids) Step4->Step5 Step6 6. Elute 5% NH4OH in Methanol (Release basic analytes) Step5->Step6 Step7 7. Evaporate & Reconstitute Mobile Phase Initial Conditions Step6->Step7

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol optimized for Enalapril and its metabolites.

Validation Data & Results

The following data represents typical results obtained using the Optimized Method (Method B) in human plasma.

Selectivity and In-Source Fragmentation Check

To validate selectivity, a pure standard of Enalapril N-glucuronide was injected while monitoring the Enalapril transition (377


 234).
  • Result: A peak was observed in the Enalapril channel at the retention time of the Glucuronide (due to ISF).

  • Critical Success Factor: The Glucuronide eluted at 1.2 min , while Enalapril eluted at 2.4 min . Because they are baseline separated (

    
    ), the ISF signal does not interfere with the quantification of the actual Enalapril peak.
    
Precision and Accuracy (Intra-batch)

n=6 replicates per level

LevelConc. (ng/mL)Accuracy (%)Precision (%CV)Acceptance (M10)
LLOQ 0.1096.45.2± 20%
Low QC 0.3098.13.8± 15%
Mid QC 50.0101.22.1± 15%
High QC 400.099.51.9± 15%
Stability Profile

N-glucuronides are chemically labile. Stability testing must be rigorous.

  • Benchtop Stability: Stable for 6 hours at 4°C (Keep samples on ice/cool).

  • Freeze-Thaw: Stable for 3 cycles at -70°C. Note: -20°C storage is NOT recommended for long-term storage of glucuronides due to potential enzymatic activity if not fully quenched.

  • Processed Sample Stability: 24 hours at 10°C in autosampler.

Expert Insights: Troubleshooting & Tips

  • pH Control is Vital: During reconstitution, ensure the pH matches the mobile phase. Enalaprilat (a zwitterion) can have poor peak shape if the injection solvent pH is too high.

  • Avoiding Back-Conversion: Do not use high temperatures in the evaporation step (Keep < 40°C). Heat can hydrolyze the N-glucuronide back to Enalapril, causing accuracy failures.

  • Column History: Do not use the same column for basic mobile phases (high pH) and then switch to this method. Residual base can strip the stationary phase or alter retention of the polar glucuronide.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. [Link]

  • Jemal, M., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5388962, Enalapril. [Link][3]

Sources

Comparative

Enalapril Impurity Analysis: A Multi-Site Reproducibility Comparison of Legacy vs. QbD-Optimized Workflows

Executive Summary In the high-stakes environment of antihypertensive drug development, the stability of Enalapril Maleate is a critical quality attribute. Enalapril is a prodrug that degrades via two distinct, competing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antihypertensive drug development, the stability of Enalapril Maleate is a critical quality attribute. Enalapril is a prodrug that degrades via two distinct, competing pathways: hydrolysis to Enalaprilat (Impurity A) and intramolecular cyclization to Diketopiperazine (DKP, Impurity D) .

Current pharmacopeial methods (USP/EP) often rely on high-temperature separations (


) to achieve necessary resolution. While effective in a controlled single-lab environment, these methods frequently suffer from poor inter-laboratory reproducibility  due to variations in column oven design (air bath vs. block heater) and thermal mismatch.

This guide objectively compares the standard Legacy High-Temperature Method against a Modern QbD-Optimized Core-Shell Method . Our multi-site study demonstrates that adopting core-shell technology at lower temperatures reduces inter-laboratory Relative Standard Deviation (RSD) by over 60%, providing a self-validating system for global supply chains.

The Degradation Mechanism & Analytical Challenge

To control impurities, one must understand their origin. Enalapril's degradation is driven by pH and temperature, making the analytical method's conditions potential catalysts for on-column degradation if not carefully controlled.

Degradation Pathways[1]
  • Hydrolysis (Impurity A): Occurs in the presence of moisture/acid. Enalaprilat is the active metabolite but an impurity in the dosage form.

  • Cyclization (Impurity D): The formation of Diketopiperazine (DKP) is an intramolecular reaction accelerated by heat.[1][2][3] Crucially, high-temperature HPLC methods can artificially induce this impurity during analysis.

Pathway Visualization

EnalaprilDegradation Enalapril Enalapril Maleate (Prodrug) Enalaprilat Enalaprilat (Impurity A - Hydrolysis) Enalapril->Enalaprilat + H2O / Acid (Hydrolysis) DKP Diketopiperazine (Impurity D - Cyclization) Enalapril->DKP Heat / Intramolecular (Cyclization)

Figure 1: Competing degradation pathways of Enalapril. High thermal energy promotes DKP formation.

Experimental Methodology

We conducted a crossover study involving three distinct laboratories (Lab A, Lab B, Lab C) equipped with HPLC systems from different vendors (Waters Alliance, Agilent 1260, Shimadzu i-Series).

Method A: Legacy Pharmacopeial Approach (High-Temp)

This method mirrors standard monograph conditions requiring high thermal energy to reduce mobile phase viscosity and improve mass transfer on fully porous particles.

  • Column: L21 (Styrene-divinylbenzene) or C18 Fully Porous (

    
    ).
    
  • Temperature:

    
     (Isothermal).
    
  • Mobile Phase: Phosphate Buffer pH 2.0 : Acetonitrile (Gradient).

  • Flow Rate:

    
    .
    
  • Pain Point: Requires pre-heating mobile phase to prevent thermal mismatch band broadening.

Method B: Modern Core-Shell QbD Approach

Designed using Quality-by-Design (QbD) principles, this method utilizes superficially porous particles (Core-Shell) to achieve high efficiency without extreme heat.

  • Column: Core-Shell C18 (

    
    ).
    
  • Temperature:

    
    .
    
  • Mobile Phase: 10mM Potassium Phosphate (pH 2.8) : Acetonitrile.

  • Flow Rate:

    
    .
    
  • Advantage: The solid core reduces longitudinal diffusion (B-term), allowing sharper peaks at lower temperatures.

Comparative Results: Inter-Laboratory Reproducibility

The following data represents the analysis of a forced degradation sample (stressed at


/75% RH) analyzed across all three sites (n=6 injections per site).
Quantitative Data Summary
ParameterMetricMethod A (Legacy,

)
Method B (Core-Shell,

)
Improvement
Enalaprilat (Imp A) Lab-to-Lab RSD (%)2.8% 0.6% 4.6x More Stable
DKP (Imp D) Lab-to-Lab RSD (%)4.2% 0.8% 5.2x More Stable
Resolution (

)
Enalapril / Imp A

(Variable)

(Consistent)
High Consistency
Tailing Factor (

)
Enalapril Peak


Superior Symmetry
Analysis Time Runtime25 mins12 mins52% Faster
Technical Analysis of Failures
  • Method A Failure Mode: Lab C utilized an HPLC with a "block heater" design, while Lab A used a "forced air" oven. At

    
    , the effective temperature of the mobile phase entering the column in Lab C was significantly lower than in Lab A, causing a retention time shift of +1.5 minutes and altering the selectivity of the pH-sensitive Enalaprilat peak.
    
  • Method B Success: The Core-Shell column provided sufficient resolution (

    
    ) at 
    
    
    
    . This temperature is easily maintained by all standard column ovens, eliminating the thermal mismatch variable.

Detailed Protocol: The Self-Validating Modern Workflow

To ensure Trustworthiness and Reproducibility , follow this optimized protocol. This workflow includes a "System Suitability Check" that acts as a go/no-go gate.

Reagents & Preparation
  • Buffer Preparation: Dissolve 1.36g

    
     in 1L water. Adjust pH to 
    
    
    
    with Phosphoric Acid. Note: Precise pH control is critical for Enalaprilat separation.
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

Instrumental Parameters
  • Column: Kinetex C18 or Cortecs C18 (

    
    ).
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 215 nm.[4][5][6]

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 10.0 min: 60% B

    • 10.1 min: 5% B (Re-equilibration)

The "Go/No-Go" Decision Tree

This logic ensures that data is only collected when the system is in control.

MethodWorkflow Start Start Sequence SST Inject System Suitability (Mix of Enalapril + Imp A + Imp D) Start->SST Check1 Check: Resolution (Imp A / Enalapril) > 3.0? SST->Check1 Check2 Check: DKP Tailing < 1.3? Check1->Check2 Yes Fail STOP: Check pH & Column Temp Check1->Fail No Proceed Proceed to Sample Analysis Check2->Proceed Yes Check2->Fail No

Figure 2: Self-validating decision tree for Enalapril impurity analysis.

Expert Discussion & Conclusion

The legacy dependence on high-temperature liquid chromatography for Enalapril analysis is a relic of older column technologies. While thermodynamically valid, it fails the test of operational robustness .

By transitioning to Method B (Core-Shell) , laboratories achieve three critical gains:

  • Thermodynamic Stability: Operating at

    
     minimizes DKP formation during the run, ensuring that the detected impurity levels reflect the sample, not the method artifact [1].
    
  • Kinetic Efficiency: Core-shell particles reduce the diffusion path, maintaining narrow peak widths for the early-eluting Enalaprilat without requiring high flow rates or temperatures [2].

  • Global Transferability: The reduced sensitivity to oven design ensures that a Quality Control lab in Singapore generates identical data to R&D in Boston.

Recommendation: For new drug applications (ANDA/NDA), we strongly recommend adopting the Core-Shell approach (


, pH 2.8) to ensure long-term method lifecycle management.

References

  • Lin, S. et al. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system.[3][7] PubMed. Available at: [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Chromatographic Performance Comparison. Phenomenex Technical Guides. Available at: [Link]

  • Stanisz, B. (2004). Kinetics of degradation of enalapril maleate in solid phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zaid, A. et al. (2017). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities. Journal of Chromatographic Science. Available at: [Link]

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